molecular formula C25H43NO14 B8106491 m-PEG8-ethoxycarbonyl-NHS ester

m-PEG8-ethoxycarbonyl-NHS ester

Número de catálogo: B8106491
Peso molecular: 581.6 g/mol
Clave InChI: GEZGBNKPTJXTNY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

M-PEG8-ethoxycarbonyl-NHS ester is a useful research compound. Its molecular formula is C25H43NO14 and its molecular weight is 581.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H43NO14/c1-31-6-7-32-8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-24(29)4-5-25(30)40-26-22(27)2-3-23(26)28/h2-21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZGBNKPTJXTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43NO14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to m-PEG8-ethoxycarbonyl-NHS Ester: A Core Component in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG8-ethoxycarbonyl-NHS ester is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that serves as a hydrophilic, amine-reactive linker. It is a critical tool in the fields of bioconjugation, drug delivery, and proteomics, particularly in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The monodisperse nature of the eight-unit polyethylene glycol (PEG) chain ensures batch-to-batch consistency and precise control over the linker length, which is crucial for optimizing the efficacy and pharmacokinetic properties of the resulting conjugates.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in bioconjugation, and methods for the characterization of the resulting conjugates.

Core Concepts and Chemical Properties

This compound is characterized by a methoxy-terminated PEG chain of eight ethylene (B1197577) glycol units, functionalized with an ethoxycarbonyl-N-hydroxysuccinimide (NHS) ester. The NHS ester is a highly efficient activating group for carboxylic acids, enabling covalent linkage with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form stable amide bonds.

PropertyValue
Chemical Formula C25H43NO14
Molecular Weight 581.61 g/mol [1]
CAS Number 2353409-76-2[1]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and DMF.

Reaction Mechanism and Experimental Protocols

The primary application of this compound is the covalent modification of proteins and other biomolecules containing primary amines. The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

General Protocol for Protein Conjugation

This protocol outlines a general procedure for the conjugation of this compound to a protein. The optimal conditions, including the molar excess of the PEG reagent and reaction time, may need to be determined empirically for each specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • This compound

  • Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the desired reaction.

  • NHS Ester Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.

Characterization of PEGylated Proteins

The successful conjugation and the degree of PEGylation can be assessed using various analytical techniques.

Analytical TechniqueInformation Provided
SDS-PAGE Estimation of the increase in molecular weight of the protein after PEGylation.
Mass Spectrometry (MALDI-TOF or ESI-MS) Accurate determination of the molecular weight of the PEGylated protein and the number of attached PEG chains.
HPLC (Size-Exclusion or Reversed-Phase) Separation and quantification of the PEGylated protein from the unreacted protein and reagents.
UV-Vis Spectroscopy Determination of protein concentration.
NMR Spectroscopy Structural characterization of the PEG linker and confirmation of conjugation.

Applications in Drug Development

The hydrophilic and flexible nature of the PEG8 linker in this compound offers significant advantages in the design of complex biotherapeutics.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the formation of a productive ternary complex between the target protein and the E3 ligase. The PEG8 linker in this compound provides the necessary flexibility and hydrophilicity to facilitate this interaction, improving the PROTAC's solubility and cell permeability.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (m-PEG8 linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (Protein of Interest) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Recruited TernaryComplex->PROTAC Recycled Ub_Target Ubiquitinated Target Protein TernaryComplex->Ub_Target Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Releases

Caption: PROTAC mechanism of action.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. The linker plays a crucial role in the stability and efficacy of the ADC. The hydrophilic PEG8 linker can improve the solubility of hydrophobic drug payloads, reduce aggregation, and potentially prolong the circulation half-life of the ADC. Studies have shown that the length of the PEG linker can significantly impact the pharmacokinetic properties of ADCs, with PEG8 often representing a threshold for minimizing plasma clearance.

General Experimental Workflow for ADC Synthesis

ADC_Workflow cluster_workflow ADC Synthesis Workflow Antibody Monoclonal Antibody (with Lysine residues) Conjugation Conjugation Reaction Antibody->Conjugation PEG_Linker m-PEG8-ethoxycarbonyl- NHS ester PEG_Linker->Conjugation Drug Cytotoxic Drug (with reactive group) Activation Linker Activation of Drug (if necessary) Drug->Activation Activation->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Antibody-Drug Conjugate Purification->ADC Characterization Characterization (e.g., MS, HPLC) ADC->Characterization

Caption: ADC synthesis workflow.

Conclusion

This compound is a versatile and valuable tool for researchers and drug developers. Its well-defined structure, hydrophilicity, and amine-reactivity make it an ideal linker for creating sophisticated bioconjugates with improved properties. The detailed protocols and characterization methods provided in this guide will aid in the successful application of this reagent in the development of next-generation therapeutics.

References

An In-depth Technical Guide to m-PEG8-ethoxycarbonyl-NHS Ester: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG8-ethoxycarbonyl-NHS ester is a monodisperse polyethylene (B3416737) glycol (PEG) linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and methods for the characterization of the resulting conjugates. The strategic incorporation of the eight-unit PEG spacer enhances the solubility, stability, and pharmacokinetic profile of modified biomolecules, making it a valuable tool for researchers in academia and industry.

Core Chemical Properties

This compound is characterized by a methoxy-terminated PEG chain of eight ethylene (B1197577) glycol units, linked to an N-hydroxysuccinimide (NHS) ester via an ethoxycarbonyl group. The NHS ester provides reactivity towards primary amines, while the PEG chain imparts favorable physicochemical properties.

PropertyValueSource
Molecular Formula C25H43NO14[1]
Molecular Weight 581.61 g/mol [1]
CAS Number 2353409-76-2[1]
Purity Typically >95%[1]
Appearance Varies (e.g., colorless oil, solid)
Solubility Soluble in DMSO, DMF, DCM[2]
Storage Store at -20°C, desiccated[2]

Reactivity and Stability

The reactivity of this compound is primarily governed by the NHS ester group, which readily reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins) under neutral to slightly basic conditions (pH 7.2-8.5) to form a stable amide bond.[3] A competing reaction is the hydrolysis of the NHS ester, which increases with pH.[3]

Table 3.1: Hydrolysis Half-life of PEG-NHS Esters at Various pH Values

pHTemperatureHalf-lifeSource
7.00°C4-5 hours[4]
7.4Not Specified>120 minutes[5][6]
8.025°CVaries by specific NHS ester structure (e.g., 9.8 - 33.6 minutes for different PEG-NHS esters)[1]
8.64°C10 minutes[4]
9.0Not Specified<9 minutes[5][6]

Experimental Protocols

General Protocol for Protein PEGylation

This protocol outlines a general procedure for the conjugation of this compound to a protein containing accessible primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[3]

  • NHS Ester Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.[3]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[3]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.[3]

  • Purification: Remove excess, unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.[3]

Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol provides a general workflow for the synthesis of an ADC using this compound to link a cytotoxic drug to an antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Drug-linker intermediate with a primary amine

  • This compound

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP) for interchain disulfide bond reduction (for cysteine conjugation)

  • Purification system (e.g., SEC, HIC)

Procedure:

  • Antibody Preparation: If targeting cysteines, partially reduce the interchain disulfide bonds of the mAb using a controlled amount of reducing agent. If targeting lysines, ensure the antibody is in an amine-free buffer at the appropriate pH.

  • Linker-Drug Conjugation (if necessary): If the drug does not already contain the PEG linker, react the amine-containing drug with this compound as described in the protein PEGylation protocol.

  • Antibody-Linker-Drug Conjugation:

    • For Lysine Conjugation: Add a controlled molar excess of the this compound-drug conjugate to the antibody solution.

    • For Cysteine Conjugation: React the maleimide-functionalized PEG-drug conjugate with the reduced antibody.

  • Incubation: Incubate the reaction mixture under optimized conditions (temperature, time).

  • Purification: Purify the ADC using chromatography techniques such as Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) to remove unconjugated antibody, free drug-linker, and aggregates.

Visualization of Workflows and Pathways

General Protein PEGylation Workflow

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Conjugation Conjugation (pH 7.2-8.5, RT or 4°C) Protein->Conjugation PEG_NHS This compound in DMSO/DMF PEG_NHS->Conjugation Quenching Quenching (e.g., Tris buffer) Conjugation->Quenching Purification Purification (SEC / Dialysis) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization Final_Product Purified PEGylated Protein Purification->Final_Product

Caption: Workflow for the PEGylation of a protein with this compound.

PROTAC Synthesis and Mechanism of Action

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_moa Mechanism of Action POI_Ligand Protein of Interest (POI) Ligand (with amine) Intermediate POI-PEG8-ethoxycarbonyl POI_Ligand->Intermediate Amide Bond Formation PEG_Linker This compound PEG_Linker->Intermediate E3_Ligand E3 Ligase Ligand (with reactive group) PROTAC PROTAC Molecule E3_Ligand->PROTAC Intermediate->PROTAC Second Conjugation Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation of POI Ubiquitination->Proteasome Recycling PROTAC Recycling Proteasome->Recycling

Caption: Synthesis and mechanism of action of a PROTAC utilizing a PEG8 linker.

Characterization of PEGylated Conjugates

Thorough characterization is essential to ensure the quality and efficacy of the final conjugate.

Table 6.1: Analytical Techniques for Characterization

TechniquePurposeKey Information Obtained
SDS-PAGE Assess PEGylation efficiency and purityIncrease in molecular weight, distribution of PEGylated species
Size-Exclusion Chromatography (SEC-HPLC) Separate based on hydrodynamic volumePurity, presence of aggregates, separation of unreacted protein and PEG
Reverse-Phase Chromatography (RP-HPLC) Separate based on hydrophobicityPurity, separation of isomers, quantification of drug-to-antibody ratio (DAR)
Mass Spectrometry (MALDI-TOF, ESI-MS) Determine molecular weight and confirm identityExact mass of the conjugate, degree of PEGylation, confirmation of structure
UV-Vis Spectroscopy Quantify protein and drug concentrationProtein concentration (A280), drug loading (if chromophoric)

Applications

The unique properties of this compound make it suitable for a variety of applications in drug development and research.

  • PROTACs: The PEG linker can enhance the aqueous solubility and cell permeability of the PROTAC molecule, and its length is a critical parameter for optimizing the geometry of the ternary complex for efficient protein degradation.

  • Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can improve the solubility and stability of ADCs, potentially leading to improved pharmacokinetics and therapeutic index.

  • Bioconjugation: It is used to modify proteins, peptides, and other biomolecules to enhance their stability, reduce immunogenicity, and improve their performance in various assays and therapeutic applications.

  • Surface Modification: The PEG linker can be used to modify surfaces to reduce non-specific binding of proteins and other biomolecules.

Conclusion

This compound is a versatile and valuable tool for the modification of biomolecules. Its well-defined structure, reactivity towards primary amines, and the beneficial properties conferred by the PEG spacer make it a preferred choice for a wide range of applications, from fundamental research to the development of next-generation therapeutics. Careful consideration of reaction conditions, purification, and characterization is crucial for the successful implementation of this reagent.

References

An In-depth Technical Guide to m-PEG8-ethoxycarbonyl-NHS Ester: Structure, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of m-PEG8-ethoxycarbonyl-NHS ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation and targeted protein degradation. We delve into its chemical structure, outline a detailed synthetic pathway, and present its applications, with a particular focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs). This document serves as a critical resource for researchers and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate its effective use.

Introduction

The advent of targeted therapeutics has revolutionized the landscape of drug discovery. A key strategy in this domain is the chemical modification of biomolecules to enhance their therapeutic properties. Polyethylene (B3416737) glycol (PEG)ylation, the process of attaching PEG chains to molecules, is a widely adopted method to improve the solubility, stability, and pharmacokinetic profiles of therapeutic agents. Heterobifunctional PEG linkers, possessing distinct reactive groups at each terminus, are particularly valuable for their ability to conjugate two different molecules.

This compound is an eight-unit methoxy-terminated PEG linker featuring an N-hydroxysuccinimide (NHS) ester at one end. The NHS ester provides reactivity towards primary amines, while the overall structure offers a defined spacer length, enhancing its utility in the precise construction of complex biomolecular architectures like antibody-drug conjugates (ADCs) and PROTACs.[1][2] This guide will provide an in-depth exploration of this versatile linker.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a linear eight-unit polyethylene glycol chain, methoxy-terminated at one end, and functionalized with an ethoxycarbonyl-N-hydroxysuccinimide ester at the other.

Molecular Structure:

The key structural features include:

  • m-PEG8 Chain: A hydrophilic chain of eight ethylene (B1197577) glycol units that imparts water solubility and flexibility.

  • Ethoxycarbonyl Group: This moiety is part of the linker structure, contributing to its overall length and chemical properties.

  • NHS Ester: A highly reactive group that specifically targets primary amines on proteins and other biomolecules to form stable amide bonds.[3][4]

Quantitative properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C25H43NO14[5]
Molecular Weight 581.61 g/mol [5]
CAS Number 2353409-76-2[5]
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, Dichloromethane (B109758)[6]
Purity Typically >95%[6]
Storage Conditions -20°C, desiccated[6]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the functionalization of m-PEG8-alcohol to introduce a carboxylic acid group, followed by the activation of this acid to an NHS ester. A plausible and detailed synthetic route is outlined below.

Synthesis of m-PEG8-ethoxycarbonyl-propanoic acid

This precursor is synthesized by reacting m-PEG8-alcohol with a suitable cyclic anhydride, such as ethyl succinyl chloride or a similar reagent, to introduce the ethoxycarbonyl-propanoic acid moiety.

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve m-PEG8-alcohol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) as a base. Cool the reaction mixture to 0°C in an ice bath.

  • Acylation: Add ethyl succinyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure m-PEG8-ethoxycarbonyl-propanoic acid.[7]

Synthesis of this compound

The terminal carboxylic acid of the precursor is then activated with N-hydroxysuccinimide (NHS) using a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Experimental Protocol:

  • Reaction Setup: Dissolve m-PEG8-ethoxycarbonyl-propanoic acid (1 equivalent) and N-hydroxysuccinimide (1.2 equivalents) in anhydrous DCM or DMF in a flame-dried flask under an inert atmosphere.

  • Coupling Agent Addition: Add EDC hydrochloride (1.5 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct (if DCC is used). Dilute the filtrate with DCM and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, this compound.

Synthesis Workflow Diagram:

Synthesis_Workflow mPEG8_OH m-PEG8-OH mid1 mPEG8_OH->mid1  Ethyl Succinyl Chloride, Base  DCM, 0°C to RT Precursor m-PEG8-ethoxycarbonyl-propanoic acid mid2 Precursor->mid2  NHS, EDC  DCM or DMF, RT Final_Product This compound mid1->Precursor mid2->Final_Product

Caption: Synthesis of this compound.

Applications in Drug Development

This compound is a versatile tool in drug development, primarily utilized for the PEGylation of proteins and as a linker in the construction of PROTACs.

Protein PEGylation

The NHS ester functionality allows for the covalent attachment of the PEG linker to primary amines (e.g., lysine (B10760008) residues) on the surface of proteins. This modification can enhance the therapeutic properties of the protein by:

  • Increasing Solubility: The hydrophilic PEG chain improves the solubility of poorly soluble proteins.

  • Prolonging Half-life: The increased hydrodynamic radius of the PEGylated protein reduces renal clearance, leading to a longer circulation time in the body.

  • Reducing Immunogenicity: The PEG chain can shield antigenic epitopes on the protein surface, reducing its immunogenicity.

General Protein PEGylation Protocol:

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: Add a 5- to 50-fold molar excess of the PEG-NHS ester solution to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.

Quantitative Analysis of PEGylation:

The degree of PEGylation can be assessed using various analytical techniques:

Analytical TechniqueInformation Provided
SDS-PAGE Qualitative assessment of increased molecular weight.
Size-Exclusion Chromatography (SEC) Separation of PEGylated species and estimation of hydrodynamic volume.
Mass Spectrometry (MALDI-TOF or ESI-MS) Accurate determination of the number of attached PEG chains.[8]
Colorimetric Assays (e.g., TNBSA) Quantification of remaining free amines to infer the degree of PEGylation.[8]
Linker for PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, influencing its efficacy and pharmacokinetic properties.[9][10][11]

This compound is an ideal linker for PROTAC synthesis due to its:

  • Optimal Length and Flexibility: The eight-unit PEG chain provides sufficient length and flexibility to allow for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Enhanced Solubility: The hydrophilic nature of the PEG linker can improve the solubility of often lipophilic PROTAC molecules.[9]

  • Reactive Handle: The NHS ester allows for straightforward conjugation to an amine-functionalized target-binding or E3 ligase-binding ligand.

PROTAC Synthesis Workflow:

PROTAC_Synthesis cluster_0 Ligand Functionalization E3_Ligand E3 Ligase Ligand (with amine) Intermediate Ligand-Linker Conjugate E3_Ligand->Intermediate Amine-NHS Ester Coupling Target_Ligand Target Protein Ligand PROTAC Final PROTAC Target_Ligand->PROTAC Coupling Reaction Linker m-PEG8-ethoxycarbonyl- NHS ester Linker->Intermediate Intermediate->PROTAC

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and versatile chemical tool for researchers and professionals in the field of drug development. Its well-defined structure, featuring a hydrophilic PEG spacer and a reactive NHS ester, makes it highly suitable for the PEGylation of therapeutic proteins and as a flexible linker in the design of sophisticated molecules like PROTACs. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate its effective implementation in the laboratory, ultimately contributing to the advancement of novel therapeutic strategies.

Disclaimer: The experimental protocols provided are intended as a general guide. Optimization of reaction conditions may be necessary for specific applications. All laboratory work should be conducted with appropriate safety precautions.

References

An In-depth Technical Guide to the Mechanism of Action of m-PEG8-ethoxycarbonyl-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of m-PEG8-ethoxycarbonyl-NHS ester, a versatile heterobifunctional linker widely employed in bioconjugation for the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a chemical tool composed of three key functional components:

  • m-PEG8 (monomethoxy-polyethylene glycol with 8 ethylene (B1197577) glycol units): A hydrophilic and flexible spacer that imparts favorable physicochemical properties to the conjugate. The PEG chain can increase the solubility and stability of the conjugated molecule, reduce immunogenicity, and provide optimal spatial separation between the conjugated entities.[1]

  • Ethoxycarbonyl Group: This is part of the linker's backbone structure, contributing to the overall length and chemical properties of the spacer arm. In the systematic name, 3-(m-PEG8-ethoxycarbonyl)propanoic-NHS ester, it indicates an ethyl ester functionality within the linker structure.

  • NHS Ester (N-hydroxysuccinimide ester): A highly reactive functional group that specifically targets primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.[2][3] This amine-reactive nature is the cornerstone of its utility in bioconjugation.[4][]

The strategic combination of these components makes this compound a valuable reagent for covalently linking biomolecules to other molecules of interest with precision and control.

Core Mechanism of Action: The NHS Ester Reaction

The primary mechanism of action of this compound is the acylation of primary amines through its N-hydroxysuccinimide ester functional group. This reaction, a nucleophilic acyl substitution, proceeds efficiently under mild, near-physiological conditions (typically pH 7.2-8.5).[3][6]

The key steps of the reaction are as follows:

  • Nucleophilic Attack: The deprotonated primary amine of a biomolecule acts as a nucleophile and attacks the carbonyl carbon of the NHS ester.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable tetrahedral intermediate.

  • Release of NHS and Amide Bond Formation: The intermediate collapses, resulting in the release of N-hydroxysuccinimide (NHS) as a leaving group and the formation of a highly stable amide bond between the PEG linker and the biomolecule.[7]

Diagram 1: Reaction of this compound with a primary amine.

Quantitative Data

The efficiency and stability of the conjugation reaction are critical for successful drug development. The following table summarizes key quantitative parameters for PEG-NHS esters.

ParameterValueConditionsSignificance
Optimal Reaction pH 7.2 - 8.5Aqueous bufferBalances amine reactivity and NHS ester hydrolysis.[6]
Hydrolysis Half-life of NHS Ester ~4-5 hourspH 7.0, 0°CIndicates the stability of the reagent in neutral conditions.[6]
10 minutespH 8.6, 4°CHighlights the increased rate of hydrolysis at higher pH.[6]
Molar Excess of PEG-NHS Ester 5- to 20-foldOver proteinEmpirically determined to drive the reaction to completion.[8]
Reaction Time 30 - 120 minutesRoom Temperature or 4°CSufficient for high conjugation yield.[]
Stability of Amide Bond HighPhysiological conditionsEnsures the integrity of the conjugate in vivo.[3]

Experimental Protocols

A generalized protocol for the conjugation of a protein with this compound is provided below. This should be optimized for each specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • This compound

  • Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the reaction.

  • NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.

  • Purification:

    • Remove excess, unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.[9]

  • Characterization:

    • Characterize the conjugate to determine the degree of PEGylation and confirm its integrity using techniques such as SDS-PAGE, SEC-HPLC, and mass spectrometry.[10]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Protein Solution (amine-free buffer) C Conjugation (molar excess of NHS ester) A->C B Prepare NHS Ester Stock (anhydrous DMSO/DMF) B->C D Quenching (e.g., Tris buffer) C->D E Purification (SEC or Dialysis) D->E F Characterization (SDS-PAGE, HPLC, MS) E->F

Diagram 2: A general experimental workflow for protein conjugation.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of targeted therapies.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][11] The m-PEG8 linker in this context serves to connect the target protein binder and the E3 ligase ligand with optimal spacing and flexibility, facilitating the formation of a productive ternary complex.[12][13]

PROTAC_Mechanism cluster_system Ubiquitin-Proteasome System cluster_protac PROTAC Action E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Transfers Ub E3 E3 Ligase E2->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex E3->Ternary Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome PROTAC PROTAC (Target Binder - PEG8 - E3 Ligand) PROTAC->E3 Recruits POI Protein of Interest (POI) PROTAC->POI Binds POI->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub_POI->Proteasome Degradation

Diagram 3: Mechanism of action of a PROTAC utilizing a PEG linker.
Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic agent.[14] The antibody directs the ADC to tumor cells expressing a specific antigen. Upon binding and internalization, the cytotoxic payload is released, leading to cancer cell death.[15][16][17] The m-PEG8 linker can be used to attach the drug to the antibody, enhancing the ADC's solubility and stability while providing a spacer that can influence the drug's release and activity.

ADC_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC (Antibody-PEG8-Drug) Antigen Tumor Antigen ADC->Antigen Binding Cell_Surface Tumor Cell Surface Endosome Endosome Cell_Surface->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Released_Drug Released Drug Lysosome->Released_Drug Drug Release Apoptosis Cell Death Released_Drug->Apoptosis Induces

Diagram 4: Mechanism of action of an Antibody-Drug Conjugate.

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation. Its well-defined mechanism of action, centered around the highly efficient and specific reaction of the NHS ester with primary amines, combined with the beneficial properties of the m-PEG8 spacer, makes it an ideal linker for the construction of sophisticated drug delivery systems and targeted therapeutics. A thorough understanding of its chemistry and reaction kinetics is essential for its successful application in the development of next-generation biopharmaceuticals.

References

m-PEG8-ethoxycarbonyl-NHS Ester: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of m-PEG8-ethoxycarbonyl-NHS ester, a heterobifunctional crosslinker commonly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the physicochemical properties of this reagent is critical for ensuring the efficiency, reproducibility, and success of conjugation reactions and the stability of the resulting conjugates.

Introduction to this compound

This compound is a polyethylene (B3416737) glycol (PEG) linker featuring a terminal methoxy (B1213986) group and an N-hydroxysuccinimide (NHS) ester. The PEG chain, consisting of eight ethylene (B1197577) glycol units, imparts hydrophilicity, which can enhance the solubility and reduce the immunogenicity of the modified biomolecule. The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.

Solubility Data

Table 1: Qualitative Solubility of Similar PEG-NHS Esters

SolventSolubilityReference Compound
Dimethyl Sulfoxide (DMSO)Solublem-PEG8-NHS ester[1][2]
Dichloromethane (DCM)Solublem-PEG8-NHS ester[1]
Dimethylformamide (DMF)Solublem-PEG8-NHS ester[1]
WaterReadily SolubleMeO-(PEG)n-NHS esters[3]

It is recommended to initially dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF before adding it to an aqueous reaction mixture to ensure complete dissolution and minimize hydrolysis.

Stability Data

The stability of this compound is primarily influenced by the hydrolytic stability of the NHS ester group. NHS esters are susceptible to hydrolysis in aqueous environments, a competing reaction to the desired aminolysis. The rate of hydrolysis is significantly dependent on the pH of the solution.

Table 2: General Hydrolytic Stability of NHS Esters

pHHalf-lifeTemperature (°C)
7.0HoursNot Specified
8.0~1 hourNot Specified
8.610 minutes4
9.0MinutesNot Specified

Higher pH values increase the rate of hydrolysis, which can reduce the efficiency of the conjugation reaction.

For long-term storage, the solid compound should be stored at -20°C under desiccated conditions to prevent degradation from moisture and ambient temperatures. Solutions of the NHS ester are not recommended for long-term storage and should be prepared fresh immediately before use.

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

  • Preparation: Add a pre-weighed amount of this compound (e.g., 1 mg) to a clean vial.

  • Solvent Addition: Add a small, measured volume of the test solvent (e.g., 100 µL) to the vial.

  • Dissolution: Vortex the vial for 30-60 seconds to facilitate dissolution.

  • Observation: Visually inspect the solution for any undissolved particles.

  • Titration: If the compound has completely dissolved, continue to add small, measured volumes of the solvent, vortexing after each addition, until the solution becomes saturated (i.e., precipitation is observed).

  • Calculation: The solubility can then be calculated based on the total volume of solvent added to dissolve the initial mass of the compound.

Protocol for Assessing NHS Ester Stability (Hydrolysis Rate)

The stability of the NHS ester can be assessed by monitoring the release of N-hydroxysuccinimide (NHS) upon hydrolysis, which can be detected spectrophotometrically.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a dry, water-miscible organic solvent (e.g., DMSO).

    • Prepare a series of aqueous buffers with different pH values (e.g., pH 7.0, 7.5, 8.0, 8.5).

  • Reaction Initiation: Add a small aliquot of the NHS ester stock solution to each of the aqueous buffers to a final concentration suitable for spectrophotometric analysis.

  • Spectrophotometric Monitoring: Immediately measure the absorbance of the solution at 260 nm using a UV-Vis spectrophotometer. Continue to monitor the absorbance at regular time intervals.

  • Data Analysis: The increase in absorbance at 260 nm corresponds to the release of NHS. The rate of hydrolysis can be determined by plotting the absorbance versus time. The half-life of the NHS ester at a given pH can be calculated from the first-order rate constant.

Visualizations

The following diagrams illustrate key processes related to the use of this compound.

Hydrolysis_of_NHS_Ester reagent This compound products Hydrolyzed PEG-Carboxylate + NHS reagent->products Hydrolysis water Water (H₂O) water->reagent

Hydrolysis of the NHS ester group.

Solubility_Assessment_Workflow start Start: Weigh Compound add_solvent Add Solvent Incrementally start->add_solvent vortex Vortex to Dissolve add_solvent->vortex observe Observe for Dissolution vortex->observe observe->add_solvent  No dissolved Completely Dissolved? observe->dissolved  Yes calculate Calculate Solubility dissolved->calculate end End calculate->end

Experimental workflow for solubility assessment.

References

The Role of Polyethylene Glycol (PEG) Linkers in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex (POI-PROTAC-E3 ligase) that precedes degradation.[1][5]

Among the various linker archetypes, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design.[1][5] Composed of repeating ethylene (B1197577) glycol units, PEG linkers offer a unique combination of hydrophilicity, flexibility, and biocompatibility.[4][6] This guide provides an in-depth technical overview of the multifaceted role of PEG linkers in PROTAC design, complete with quantitative data, detailed experimental protocols, and visualizations to aid in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

The fundamental advantage of incorporating PEG linkers lies in their ability to modulate the often challenging drug-like properties of PROTACs, which tend to be large and lipophilic.[1] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, enhancing aqueous solubility, which is crucial for formulation and pharmacokinetic profiles.[1]

Impact on Physicochemical Properties and Pharmacokinetics

The composition and length of the PEG linker directly influence a PROTAC's drug metabolism and pharmacokinetics (DMPK) profile.

  • Solubility: The hydrophilic nature of PEG linkers generally improves the solubility of PROTAC molecules, a significant hurdle for these high molecular weight compounds.[7][] This can lead to better oral absorption.[7]

  • Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can impede passive diffusion across the cell membrane, the flexibility of PEG linkers allows them to adopt conformations that can shield polar surface area, creating a more compact structure amenable to cellular uptake.[1] However, excessive PEGylation can negatively impact permeability.[1]

  • Metabolic Stability: The linker is often a site of metabolic vulnerability. While PEG chains can provide a "metabolic firewall" by lacking easily oxidizable C-H bonds, the overall stability of the PROTAC is influenced by the entire structure.[]

The Critical Role of Linker Length in Ternary Complex Formation

The length of the PEG linker is a paramount parameter that governs the formation and stability of the ternary complex.[9] An optimal linker length is essential for productive ubiquitination and subsequent degradation of the target protein.[6]

  • Too Short: A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus precluding the formation of a stable ternary complex.[2]

  • Too Long: Conversely, a linker that is too long may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, leading to inefficient degradation.[2] An excessively long linker can also introduce a significant entropic penalty upon binding, which can destabilize the ternary complex.[9]

The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[9]

Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC performance metrics such as half-maximal degradation concentration (DC50) and maximum degradation (Dmax).

Target ProteinE3 LigaseLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4CRBNPEG0 PEG units< 500> 90[5]
BRD4CRBNPEG1-2 PEG units> 5000N/A[5]
BRD4CRBNPEG4-5 PEG units< 500> 90[5]
TBK1VHLAlkyl/Ether7No degradationN/A[5]
TBK1VHLAlkyl/Ether12< 1000> 90[5]
TBK1VHLAlkyl/Ether21396[5]
TBK1VHLAlkyl/Ether2929276[5]
SMARCA2VHLPEGN/A30065[5]
SMARCA4VHLPEGN/A25070[5]
Target ProteinE3 LigasePROTACLinker CompositionBinary Binding Affinity (Kd, nM)Ternary Complex Cooperativity (α)Reference
BRD4BD2VHLMZ1PEGBRD4BD2: 4, VHL: 6615[10][11]
PPM1DCRBNBRD-5110N/APPM1D: 1, CRBN: ~3000N/A[10][11]
SMARCA2VCBACBI1PEGN/A4.8[5][12]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PROTAC design and evaluation.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (POI Binder-Linker-E3 Binder) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Catalytic Cycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow start Cell Seeding treatment Treat cells with varying PROTAC concentrations start->treatment incubation Incubate for a defined time course treatment->incubation lysis Cell Lysis & Protein Quantification incubation->lysis western_blot Western Blot Analysis lysis->western_blot data_analysis Densitometry Analysis western_blot->data_analysis calculation Calculate % Degradation, DC50, and Dmax data_analysis->calculation end Results calculation->end

A typical workflow for evaluating PROTAC efficacy.

Linker_Design_Logic cluster_logic Logical Relationships in PEG Linker Design Linker_Length PEG Linker Length Too_Short Too Short Linker_Length->Too_Short Optimal Optimal Linker_Length->Optimal Too_Long Too Long Linker_Length->Too_Long Steric_Hindrance Steric Hindrance Too_Short->Steric_Hindrance Stable_Ternary_Complex Stable & Productive Ternary Complex Optimal->Stable_Ternary_Complex Unproductive_Complex Unproductive Complex Too_Long->Unproductive_Complex No_Ternary_Complex No Ternary Complex Formation Steric_Hindrance->No_Ternary_Complex Efficient_Degradation Efficient Degradation Stable_Ternary_Complex->Efficient_Degradation Inefficient_Degradation Inefficient Degradation Unproductive_Complex->Inefficient_Degradation

The impact of PEG linker length on PROTAC function.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of PROTACs.

Protocol 1: Western Blot Analysis for Protein Degradation

This protocol is used to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[13][14]

Materials:

  • Cell line expressing the protein of interest.

  • PROTAC stock solution in DMSO.

  • Vehicle control (DMSO).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

  • BCA or Bradford protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membrane and transfer system.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[13]

    • Allow cells to adhere overnight.[14]

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).[13][14]

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the medium and wash cells with ice-cold PBS.[13]

    • Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer to a microcentrifuge tube.[14]

    • Incubate on ice for 30 minutes with occasional vortexing.[14]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[13]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.[13]

    • Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.[14]

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.[13]

    • Run the gel until the dye front reaches the bottom.[13]

  • Protein Transfer and Immunoblotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.[14]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.[14]

    • Wash the membrane three times with TBST.[14]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane three times with TBST.[14]

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal.[2]

    • Quantify band intensities using densitometry software.[2]

    • Normalize the target protein signal to the loading control.[2]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[15]

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis

ITC is used to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation, allowing for the calculation of the cooperativity factor (α).[10][16]

Materials:

  • Purified target protein.

  • Purified E3 ligase complex (e.g., VCB).

  • PROTAC solution.

  • ITC instrument.

  • Dialysis buffer.

Methodology:

  • Sample Preparation:

    • Ensure all proteins and the PROTAC are in an identical, well-matched buffer to minimize heats of dilution.[16]

  • Determining Binary Binding Affinities (PROTAC to E3 Ligase and PROTAC to POI):

    • KD1 (PROTAC to E3 Ligase):

      • Load the E3 ligase solution (e.g., 10-20 µM) into the ITC cell.[16]

      • Load the PROTAC solution (10-20 times the E3 ligase concentration) into the injection syringe.[16]

      • Perform the titration and analyze the data using a one-site binding model to determine KD1.[16]

    • KD2 (PROTAC to POI):

      • Follow the same procedure as for KD1, with the POI in the cell and the PROTAC in the syringe.

  • Determining Ternary Binding Affinity:

    • Load the E3 ligase solution (e.g., 10-20 µM) pre-saturated with the target protein into the ITC cell.[16]

    • Load the PROTAC solution into the injection syringe.

    • Perform the titration and analyze the data to determine the apparent Kd for ternary complex formation (KD,ternary).[16]

  • Cooperativity Calculation:

    • The cooperativity factor (α) is calculated as: α = KD1 / KD,ternary.[16] An α > 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second.

Protocol 3: Synthesis of a PROTAC with a PEG Linker

This protocol provides a general method for synthesizing a PROTAC using a bifunctional PEG linker, such as a Hydroxy-PEG-acid linker.[17]

Step 1: Synthesis of POI-Linker Intermediate This step involves forming an amide bond between the carboxylic acid of the PEG linker and an amine-functionalized POI ligand.

Materials:

  • Amine-functionalized POI ligand (POI-NH2).

  • Hydroxy-PEG-acid linker.

  • Coupling agent (e.g., HATU).

  • Base (e.g., DIPEA).

  • Anhydrous DMF.

Procedure:

  • Dissolve the Hydroxy-PEG-acid linker (1.2 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.[17]

  • Add a solution of the amine-functionalized POI ligand (1.0 eq) in anhydrous DMF.[17]

  • Stir the reaction at room temperature for 4 hours.[17]

  • Monitor the reaction by LC-MS.

  • Purify the crude product by flash column chromatography to yield the POI-PEG-OH intermediate.[17]

Step 2: Synthesis of the Final PROTAC This step involves activating the terminal hydroxyl group of the POI-linker intermediate and coupling it to an amine-containing E3 ligase ligand.

Materials:

  • POI-PEG-OH intermediate.

  • Activating agent (e.g., p-Toluenesulfonyl chloride, TsCl).

  • Base (e.g., Triethylamine, TEA; DIPEA).

  • Amine-containing E3 ligase ligand (E3-NH2).

  • Anhydrous DCM and DMF.

Procedure:

  • Dissolve the POI-PEG-OH intermediate (1.0 eq) in anhydrous DCM.

  • Add TEA (1.5 eq) and cool to 0°C.

  • Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM. Allow the reaction to warm to room temperature and stir for 4-6 hours to form the tosylated intermediate.[17]

  • Dissolve the crude tosylated intermediate and the E3 ligase ligand (1.1 eq) in anhydrous DMF.[17]

  • Add DIPEA (3.0 eq) and stir the reaction at 60°C overnight.[17]

  • Monitor the reaction by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.[17]

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs. They provide a powerful means to enhance solubility, modulate cell permeability, and critically, to optimize the geometry of the ternary complex for efficient and potent protein degradation.[1] The traditional "trial and error" approach to linker design is progressively being supplanted by more rational, structure-guided strategies.[1] As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase deepens through advanced biophysical and structural biology techniques, the path toward designing PROTACs with superior potency, selectivity, and drug-like properties becomes increasingly clear.

References

An In-Depth Technical Guide to PROTAC Linkers for Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting disease-causing proteins, harnesses the cell's natural ubiquitin-proteasome system (UPS) to eliminate them entirely.[1][2] These heterobifunctional molecules are composed of three distinct components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3][4]

The fundamental mechanism of a PROTAC involves inducing proximity between the POI and an E3 ligase, forming a key ternary complex (POI-PROTAC-E3 ligase).[5][6] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[][] This catalytic process allows a single PROTAC molecule to trigger the degradation of multiple protein targets.[9]

While the choice of POI and E3 ligase ligands determines the "what" and "how" of the degradation process, the linker is far from a passive spacer. It is a critical determinant of the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC molecule.[1][3]

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex Binds PROTAC PROTAC Molecule PROTAC->TernaryComplex Binds E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds PolyUb_POI Polyubiquitinated POI TernaryComplex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Fragments Degraded Protein Fragments Proteasome->Fragments Linker_Types Classification of PROTAC Linkers Linkers PROTAC Linkers Flexible Flexible Linkers Linkers->Flexible Rigid Rigid Linkers Linkers->Rigid Smart 'Smart' or Functional Linkers Linkers->Smart Alkyl Alkyl Chains Flexible->Alkyl PEG PEG Chains Flexible->PEG Heterocycles Heterocycles (Piperazine, Piperidine) Rigid->Heterocycles Alkynes Alkynes / Triazoles Rigid->Alkynes Photoswitchable Photoswitchable (e.g., Azobenzene) Smart->Photoswitchable Photocleavable Photocleavable Smart->Photocleavable Experimental_Workflow General Experimental Workflow for PROTAC Evaluation cluster_design Design & Synthesis cluster_biophysical Biophysical & Biochemical Assays cluster_cellular Cellular Assays Synthesis PROTAC Library Synthesis (Vary Linker Length/Composition) Binary 1. Binary Binding Assays (SPR, ITC, FP) Synthesis->Binary Ternary 2. Ternary Complex Formation (SPR, ITC, TR-FRET, AlphaLISA) Binary->Ternary Ubiquitination 3. In Vitro Ubiquitination Assay (Western Blot, TR-FRET) Ternary->Ubiquitination Degradation 4. Target Degradation (Western Blot, ELISA) Ubiquitination->Degradation Selectivity 5. Global Proteomics (Selectivity) (LC-MS/MS) Degradation->Selectivity Phenotype 6. Phenotypic Assays (Cell Viability, Apoptosis) Selectivity->Phenotype

References

An In-Depth Technical Guide to m-PEG8-ethoxycarbonyl-NHS Ester for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

m-PEG8-ethoxycarbonyl-NHS ester is a discrete polyethylene (B3416737) glycol (dPEG®) reagent that serves as a versatile tool in bioconjugation and drug development. Its structure features a methoxy-terminated eight-unit polyethylene glycol (PEG) chain linked to an N-hydroxysuccinimide (NHS) ester via an ethoxycarbonyl group. This unique composition imparts desirable properties, including increased hydrophilicity, biocompatibility, and precise spacer length, making it a valuable component in the design of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in bioconjugation, and its applications in drug development, with a focus on PROTACs and ADCs.

Core Concepts and Physicochemical Properties

The this compound is an amine-reactive crosslinker. The NHS ester moiety reacts specifically and efficiently with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form stable amide bonds. The PEG8 linker provides a defined spacer arm, which can be critical for maintaining the biological activity of the conjugated molecule and improving its pharmacokinetic profile.

Key Physicochemical Properties:

PropertyValueSource
Molecular Weight 581.61 g/mol [1]
Purity Typically >95%N/A
Solubility Soluble in DMSO, DMF, DCM[2]
Storage (Powder) -20°C for up to 3 years[3]
Storage (In Solvent) -80°C for up to 2 years[3]

Reaction Mechanism and Kinetics

The primary reaction of this compound is the acylation of a primary amine. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Factors Influencing the Reaction:

  • pH: The reaction is most efficient at a pH range of 7.2 to 8.5.[4] At lower pH, the primary amines are protonated, reducing their nucleophilicity and slowing down the reaction rate.

  • Hydrolysis: A competing reaction is the hydrolysis of the NHS ester, which is also pH-dependent and increases at higher pH.[4] This hydrolysis renders the reagent inactive. Therefore, it is crucial to prepare solutions of the NHS ester immediately before use and avoid storage in aqueous buffers.

  • Concentration: The rate of the conjugation reaction is dependent on the concentration of both the amine-containing molecule and the NHS ester. Using a molar excess of the NHS ester can drive the reaction to completion.

While specific kinetic data for this compound is not available, studies on similar NHS esters show that the half-life of the NHS ester can range from minutes to hours depending on the pH and the specific structure of the ester. It is recommended to empirically determine the optimal reaction time for each specific application.

Experimental Protocols

General Protocol for Protein PEGylation

This protocol provides a general guideline for the conjugation of this compound to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers (like Tris) or stabilizers (like BSA), as these will compete with the target protein for reaction with the NHS ester.

    • If necessary, perform a buffer exchange into an appropriate reaction buffer (e.g., PBS, pH 7.4).

    • Adjust the protein concentration to 1-10 mg/mL.

  • NHS Ester Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically for each protein.[4]

    • Gently mix the reaction solution.

    • Incubate at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.[4]

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM. This will react with and consume any unreacted NHS ester.[4]

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove the excess, unreacted PEG reagent and byproducts (such as N-hydroxysuccinimide) by dialysis against an appropriate buffer or by using size-exclusion chromatography.

  • Characterization of the Conjugate:

    • The degree of PEGylation can be determined using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or HPLC.

General Protocol for PROTAC Synthesis

This protocol outlines a general approach for the synthesis of a PROTAC molecule using this compound to link a target protein ligand (with a primary amine) to an E3 ligase ligand (with a carboxylic acid that has been pre-activated as an NHS ester). This protocol assumes the E3 ligase ligand-linker construct is being prepared.

Materials:

  • E3 ligase ligand with a carboxylic acid handle

  • This compound

  • Target protein ligand with a primary amine handle

  • Anhydrous DMF or DMSO

  • Coupling reagents (e.g., EDC, NHS) for activation of the E3 ligase ligand (if not already activated)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Activation of E3 Ligase Ligand (if necessary):

    • If the E3 ligase ligand has a carboxylic acid, it needs to be activated to an NHS ester. Dissolve the E3 ligase ligand in anhydrous DMF.

    • Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).

    • Stir the reaction at room temperature for several hours to overnight.

  • Conjugation to the Linker:

    • To the activated E3 ligase ligand-NHS ester, add a solution of the amine-containing end of a bifunctional PEG8 linker (if this compound is being used to link to a carboxylated protein ligand). Alternatively, if the protein ligand has the amine, the this compound can be directly reacted with it.

  • Reaction with Target Protein Ligand:

    • Once the E3 ligase ligand is coupled to the linker, the terminal NHS ester of the this compound is reacted with the primary amine of the target protein ligand.

    • Dissolve the target protein ligand in anhydrous DMF or DMSO.

    • Add the E3 ligase-linker conjugate to the target protein ligand solution.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purification of the PROTAC:

    • The final PROTAC molecule is purified from the reaction mixture using preparative reverse-phase HPLC.

    • The identity and purity of the PROTAC are confirmed by LC-MS and NMR.

Applications in Drug Development

The unique properties of the this compound make it a valuable tool in the development of sophisticated biotherapeutics.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex (PROTAC-target protein-E3 ligase).

The PEG8 linker of this compound offers several advantages in PROTAC design:

  • Improved Solubility: The hydrophilic nature of the PEG linker can enhance the aqueous solubility of often hydrophobic PROTAC molecules.

  • Enhanced Cell Permeability: The flexible PEG chain can adopt conformations that shield polar atoms, potentially improving passive diffusion across cell membranes.

  • Optimal Ternary Complex Formation: The length and flexibility of the PEG8 linker can provide the optimal distance and orientation between the target protein and the E3 ligase to facilitate efficient ubiquitination.

Caption: PROTAC-mediated protein degradation workflow.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that consist of a monoclonal antibody conjugated to a cytotoxic payload via a chemical linker. The antibody directs the ADC to a specific antigen on the surface of cancer cells, where the ADC is internalized, and the payload is released, leading to cell death.

The this compound can be used to attach the cytotoxic drug to the antibody. The PEG8 linker in this context offers several benefits:

  • Increased Solubility and Stability: The PEG linker can improve the solubility of the ADC, especially when conjugated with hydrophobic payloads, and can protect the payload from degradation in circulation.

  • Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend the circulating half-life of the ADC.

  • Reduced Immunogenicity: The PEG chain can shield the ADC from the immune system, potentially reducing its immunogenicity.

ADC_Internalization cluster_1 Internalization ADC Antibody-Drug Conjugate (this compound linker) Antigen Tumor Antigen ADC->Antigen Binds Endosome Endosome ADC->Endosome Endocytosis Tumor_Cell Tumor Cell Antigen->Tumor_Cell On surface of Lysosome Lysosome Endosome->Lysosome Fusion Payload Cytotoxic Payload Lysosome->Payload Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: ADC binding, internalization, and payload release.

Conclusion

This compound is a powerful and versatile reagent for researchers, scientists, and drug development professionals. Its well-defined structure, hydrophilicity, and amine-reactivity make it an ideal choice for the PEGylation of proteins and the construction of complex biotherapeutics like PROTACs and ADCs. The inclusion of the PEG8 linker can significantly improve the physicochemical and pharmacokinetic properties of the resulting conjugates, ultimately leading to more effective and safer therapies. This guide provides a foundational understanding and practical protocols to facilitate the successful application of this compound in innovative drug discovery and development projects.

References

An In-depth Technical Guide to m-PEG8-ethoxycarbonyl-NHS Ester: Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of m-PEG8-ethoxycarbonyl-NHS ester, a versatile heterobifunctional crosslinker. This document details its characteristics, provides experimental protocols for its use and analysis, and outlines its applications in bioconjugation and drug development.

Core Properties

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a methoxy-terminated PEG chain of eight ethylene (B1197577) glycol units. One terminus is functionalized with an N-hydroxysuccinimide (NHS) ester, a reactive group that readily forms stable amide bonds with primary amines. This structure makes it an ideal linker for covalently attaching PEG chains to proteins, peptides, antibodies, and other biomolecules.

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₅H₄₃NO₁₄
Molecular Weight 581.61 g/mol
CAS Number 2353409-76-2
Appearance Please refer to supplier documentation.
Purity Typically >95%
Solubility Soluble in DMSO, DMF, and chlorinated solvents.
Stability and Storage

Proper handling and storage are crucial to maintain the reactivity of the NHS ester.

ConditionRecommendation
Storage Temperature Store at -20°C upon receipt.
Handling The compound is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation. It is recommended to blanket the vial with a dry, inert gas (e.g., argon or nitrogen) after use. For frequent use, consider aliquoting into smaller, single-use vials.
Solution Stability Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods. However, it is highly recommended to prepare solutions fresh immediately before use, as the NHS ester is prone to hydrolysis in the presence of moisture.

Chemical Reactivity and Mechanism

The primary utility of this compound lies in its ability to react with primary amines. This reaction, known as acylation, results in the formation of a stable amide bond.

The reaction is a nucleophilic acyl substitution where the primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming the amide bond.

A significant competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile. This hydrolysis reaction is highly dependent on pH, with the rate increasing at higher pH values. This underscores the importance of using amine-free buffers and controlling the pH of the reaction medium.

Reaction Kinetics

The rate of the reaction between the NHS ester and a primary amine is influenced by several factors, including pH, temperature, and the concentration of reactants. The half-life of NHS esters in aqueous solutions is significantly affected by pH.

pHApproximate Half-life of NHS ester
7.0 (at 4°C)~4-5 hours
8.0 (at RT)~1 hour
8.6 (at 4°C)~10 minutes

Note: These are general values for NHS esters and can vary depending on the specific molecule and buffer conditions.

Experimental Protocols

The following sections provide detailed methodologies for the characterization and use of this compound.

Characterization Protocols

HPLC can be used to assess the purity of this compound and to monitor the progress of conjugation reactions. Due to the lack of a strong chromophore in the PEG chain, Charged Aerosol Detection (CAD) is a suitable alternative to UV detection for the unreacted linker.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically used.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the compound. The specific gradient will depend on the column and system and should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: Charged Aerosol Detector (CAD) or UV detection at ~210 nm (for the ester and NHS groups). For PEGylated proteins, UV detection at 280 nm is standard.

¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Procedure: Dissolve a small amount of the compound in the deuterated solvent.

  • Expected Signals:

    • A singlet for the methoxy (B1213986) (CH₃O-) protons.

    • A complex multiplet for the ethylene glycol (-OCH₂CH₂O-) protons of the PEG chain.

    • Signals corresponding to the ethoxycarbonyl group.

    • A characteristic singlet for the four protons of the succinimide (B58015) ring of the NHS ester.

Bioconjugation Protocol: PEGylation of a Protein

This protocol provides a general procedure for the covalent attachment of this compound to a protein.

  • Buffer Preparation: Prepare a non-amine-containing buffer with a pH between 7.2 and 8.5, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer. Avoid buffers containing primary amines like Tris, as they will compete with the target protein for reaction with the NHS ester.

  • Protein Solution Preparation: Dissolve the protein to be PEGylated in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in an anhydrous, water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mg/mL).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution with gentle stirring. The optimal molar ratio should be determined empirically for each specific protein and desired degree of PEGylation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.

  • Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. This will react with any remaining unreacted NHS ester.

  • Purification: Remove the excess, unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Visualization of Workflows and Mechanisms

Reaction of this compound with a Primary Amine

ReactionMechanism cluster_reactants Reactants cluster_product Product PEG_Ester This compound PEG_Amide PEGylated Molecule (Amide Bond) PEG_Ester->PEG_Amide Reaction NHS N-hydroxysuccinimide (Leaving Group) PEG_Ester->NHS Release Amine Primary Amine (R-NH2) Amine->PEG_Amide

Caption: Reaction of this compound with a primary amine.

Competing Hydrolysis of this compound

Hydrolysis cluster_reactants Reactants cluster_products Products PEG_Ester This compound PEG_Acid Inactive PEG-Acid PEG_Ester->PEG_Acid Hydrolysis NHS N-hydroxysuccinimide PEG_Ester->NHS Water Water (H2O) Water->PEG_Acid

Caption: Competing hydrolysis reaction of the NHS ester.

Experimental Workflow for Protein PEGylation

PEGylationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis prep_buffer Prepare Amine-Free Buffer (pH 7.2-8.5) prep_protein Prepare Protein Solution (1-10 mg/mL) prep_buffer->prep_protein conjugation Mix Protein and PEG-NHS Ester (5-20x molar excess) prep_protein->conjugation prep_peg Prepare Fresh PEG-NHS Ester Solution in DMSO/DMF prep_peg->conjugation incubation Incubate (RT for 1-2h or 4°C overnight) conjugation->incubation quenching Quench with Tris or Glycine incubation->quenching purification Purify Conjugate (SEC/Dialysis) quenching->purification analysis Characterize PEGylated Protein (HPLC, SDS-PAGE, MS) purification->analysis

Caption: General experimental workflow for protein PEGylation.

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using m-PEG8-ethoxycarbonyl-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), all of which are crucial for efficient protein degradation.[2]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and improve pharmacokinetic properties.[3] The m-PEG8-ethoxycarbonyl-NHS ester is a specific, commercially available PEG-based linker utilized in the synthesis of PROTACs.[4][5] This application note provides a detailed protocol for the synthesis of a hypothetical PROTAC, herein named "PROTAC-XYZ," using this linker. PROTAC-XYZ is designed to target a hypothetical protein of interest (POI-X) and recruit the Cereblon (CRBN) E3 ligase.

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs exert their function through the ubiquitin-proteasome system (UPS), a fundamental cellular process for protein degradation. The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC-XYZ PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3_Ligase Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

This section details the synthesis of PROTAC-XYZ, which involves a two-step process:

  • Synthesis of the Linker-E3 Ligase Ligand Intermediate: An amine-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) is reacted with the this compound.

  • Coupling of the POI Ligand: A carboxylic acid-functionalized POI ligand is activated and then coupled to the free amine of the Linker-E3 Ligase Ligand Intermediate.

Materials and Reagents
ReagentSupplierCat. No.
Amine-functionalized Pomalidomide(Hypothetical)N/A
This compoundMedChemExpressHY-141111
Carboxylic acid-functionalized POI-X Ligand(Hypothetical)N/A
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich387649
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Sigma-Aldrich445458
Anhydrous Dimethylformamide (DMF)Sigma-Aldrich227056
Dichloromethane (DCM)Sigma-Aldrich270997
Trifluoroacetic acid (TFA)Sigma-Aldrich302031
Saturated Sodium Bicarbonate SolutionFisher ScientificS233-500
BrineFisher ScientificS271-1
Anhydrous Sodium SulfateSigma-Aldrich239313
HPLC Grade AcetonitrileFisher ScientificA998-4
HPLC Grade WaterFisher ScientificW6-4
Formic AcidSigma-AldrichF0507
Step 1: Synthesis of Linker-Pomalidomide Intermediate

This protocol describes the reaction of an amine-containing E3 ligase ligand with the this compound.

Reaction Scheme:

step1_reaction pomalidomide_amine Amine-Pomalidomide intermediate Linker-Pomalidomide Intermediate pomalidomide_amine->intermediate + peg_linker This compound peg_linker->intermediate DIPEA, DMF step2_reaction intermediate Linker-Pomalidomide Intermediate protac_xyz PROTAC-XYZ intermediate->protac_xyz + poi_ligand COOH-POI-X Ligand poi_ligand->protac_xyz HATU, DIPEA, DMF

References

Revolutionizing ADC Development: Application and Protocols for m-PEG8-ethoxycarbonyl-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component that profoundly influences the ADC's stability, solubility, pharmacokinetics, and ultimately, its therapeutic index. This document provides detailed application notes and protocols for the use of m-PEG8-ethoxycarbonyl-NHS ester, a hydrophilic linker, in the development of next-generation ADCs. The incorporation of an eight-unit polyethylene (B3416737) glycol (PEG8) spacer enhances the aqueous solubility of the ADC, mitigates aggregation often caused by hydrophobic payloads, and improves its overall pharmacokinetic profile. The N-hydroxysuccinimide (NHS) ester provides a reliable method for conjugating the linker to primary amines on the antibody, such as lysine (B10760008) residues.

Properties and Advantages of this compound in ADCs

The this compound is a bifunctional linker that offers several advantages in ADC development:

  • Enhanced Hydrophilicity: The PEG8 moiety is highly hydrophilic, which helps to counterbalance the hydrophobicity of many cytotoxic payloads. This increased solubility reduces the propensity for ADC aggregation, a common challenge that can lead to manufacturing difficulties and potential immunogenicity.

  • Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of proteins, which can reduce renal clearance and extend the circulation half-life of the ADC. This prolonged exposure can lead to greater accumulation of the ADC in the tumor tissue.[1]

  • Reduced Immunogenicity: The flexible PEG chain can shield the payload and parts of the antibody from the immune system, potentially reducing the risk of an anti-drug antibody (ADA) response.

  • Defined and Homogeneous Structure: Unlike polydisperse PEGs, this linker has a discrete chain length of eight ethylene (B1197577) glycol units, ensuring the synthesis of more homogeneous ADCs with a consistent drug-to-antibody ratio (DAR). This homogeneity is crucial for a predictable dose-response relationship and a consistent safety profile.

  • Stable Amide Bond Formation: The NHS ester reacts efficiently with primary amines on the antibody under mild physiological conditions (pH 7.2-8.5) to form a stable and irreversible amide bond.

Experimental Protocols

This section provides detailed protocols for the key steps in the development and characterization of an ADC using this compound.

Antibody-Linker Conjugation

This protocol describes the conjugation of the this compound to a monoclonal antibody (e.g., Trastuzumab).

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous, amine-free Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM Glycine)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5-8.0

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), it must be buffer-exchanged into an amine-free buffer like PBS.

    • Adjust the antibody concentration to 5-10 mg/mL in the reaction buffer.

  • Linker-Payload Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10-20 mM. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution. The optimal molar ratio should be determined empirically for the desired DAR.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Remove unreacted linker-payload and quenching reagent by purifying the ADC using SEC or TFF.

    • Exchange the purified ADC into a suitable formulation buffer for storage.

Workflow for Antibody-Linker Conjugation:

ADC_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody Antibody in Amine-Free Buffer Conjugation Conjugation (Antibody + Linker) Antibody->Conjugation Linker Dissolve Linker in DMSO Linker->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification Purification (SEC/TFF) Quenching->Purification Characterization Characterization Purification->Characterization

Caption: Workflow for the conjugation of this compound to an antibody.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including Hydrophobic Interaction Chromatography (HIC) and UV/Vis Spectroscopy.

2.2.1. Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity. Since the payload is often hydrophobic, species with a higher DAR will be more hydrophobic and have a longer retention time on the HIC column.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Purified ADC sample

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.

  • Monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR by the weighted average of the peak areas.

2.2.2. UV/Vis Spectroscopy

This method relies on the distinct UV absorbance maxima of the antibody and the payload.

Procedure:

  • Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the absorbance maximum of the payload.

  • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law, correcting for the absorbance of the other component at each wavelength.

  • The DAR is the molar ratio of the payload to the antibody.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells. The MTT assay is a common colorimetric method.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for a Trastuzumab-based ADC)

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC and the unconjugated antibody as a control.

  • Incubate for 72-96 hours.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm.

  • Plot the cell viability against the ADC concentration and determine the IC50 value.

Data Presentation

The use of a PEG8 linker is expected to improve the physicochemical and pharmacokinetic properties of an ADC. The following tables summarize expected comparative data for a hypothetical ADC with and without a PEG8 linker.

Table 1: Physicochemical Properties

ParameterADC (Non-PEGylated)ADC (m-PEG8)
Hydrophobicity (HIC Retention Time) HigherLower
Aggregation (% by SEC) HigherLower
Drug-to-Antibody Ratio (DAR) 3.5 - 4.53.5 - 4.5

Table 2: In Vitro Potency

Cell LineADC (Non-PEGylated) IC50 (nM)ADC (m-PEG8) IC50 (nM)
Target-Positive 0.5 - 2.00.6 - 2.5
Target-Negative >1000>1000

Table 3: Pharmacokinetic Parameters in Rodents

ParameterADC (Non-PEGylated)ADC (m-PEG8)
Clearance (mL/h/kg) HigherLower[1]
Half-life (t1/2) ShorterLonger[2]
Area Under the Curve (AUC) LowerHigher[1]

Mechanism of Action and Signaling Pathway

Upon binding to the target antigen on the cancer cell surface, the ADC is internalized via receptor-mediated endocytosis. The ADC-antigen complex is then trafficked to the lysosome. Inside the lysosome, the linker is cleaved (if cleavable) or the antibody is degraded, releasing the cytotoxic payload. For a payload like Monomethyl Auristatin E (MMAE), it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4][5]

Signaling Pathway of an MMAE-based ADC leading to Apoptosis:

ADC_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC Receptor Target Antigen ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload (MMAE) Release Lysosome->Payload_Release Microtubule Microtubule Disruption Payload_Release->Microtubule G2M_Arrest G2/M Arrest Microtubule->G2M_Arrest Caspase_Activation Caspase Activation G2M_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: General mechanism of action of an MMAE-based ADC leading to apoptosis.

Conclusion

The this compound is a valuable tool in the development of antibody-drug conjugates. Its hydrophilic PEG8 spacer can significantly improve the physicochemical properties and pharmacokinetic profile of ADCs, particularly those with hydrophobic payloads. The stable amide bond formed by the NHS ester ensures the integrity of the conjugate in circulation. The detailed protocols and expected outcomes presented in these application notes provide a comprehensive guide for researchers and scientists in the field of ADC development, facilitating the design and synthesis of safer and more effective cancer therapeutics.

References

Application Notes and Protocols for m-PEG8-ethoxycarbonyl-NHS Ester Bioconjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG8-ethoxycarbonyl-NHS ester is a hydrophilic, eight-unit polyethylene (B3416737) glycol (PEG) linker functionalized with an N-hydroxysuccinimide (NHS) ester. This reagent is designed for the covalent modification of primary amines (-NH2) on biomolecules such as proteins, peptides, and antibodies. The NHS ester reacts with primary amines in a pH-dependent manner to form stable amide bonds.[1] The ethoxycarbonyl group provides a specific spacer arm length and chemical properties to the PEG linker. PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy in drug development and research to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules and to reduce their immunogenicity.[2][3] This document provides detailed application notes and protocols for the use of this compound in bioconjugation.

Chemical Properties and Reaction Mechanism

The key reactive group in this compound is the N-hydroxysuccinimide ester, which is highly reactive towards nucleophilic primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[1] The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4]

The reaction is highly dependent on pH. The primary amine must be in its unprotonated form to be reactive, which is favored at alkaline pH. However, the NHS ester is also susceptible to hydrolysis, which increases with pH.[1][5] Therefore, a careful optimization of the reaction pH is crucial to achieve high conjugation efficiency while minimizing hydrolysis of the reagent. The optimal pH for the reaction is typically between 7.2 and 8.5.[1]

Below is a diagram illustrating the reaction mechanism.

ReactionMechanism cluster_conditions Reaction Conditions reagent This compound O=C(ON1C(=O)CCC1=O) ... product PEGylated Biomolecule R-NH-C(=O)-... Stable Amide Bond reagent:f0->product:f0 + amine Primary Amine R-NH2 Protein, Peptide, etc. amine:f0->product:f0 byproduct N-hydroxysuccinimide product->byproduct + pH 7.2 - 8.5 pH 7.2 - 8.5 Aqueous Buffer Aqueous Buffer

Caption: Reaction of this compound with a primary amine.

Applications

The properties of this compound make it a versatile tool for various applications in research and drug development:

  • PROTACs Development: This linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of target proteins.[2]

  • Antibody-Drug Conjugates (ADCs): As a non-cleavable linker, it is utilized in the synthesis of ADCs, where a cytotoxic drug is attached to a monoclonal antibody for targeted cancer therapy.[6][7]

  • Improving Drug Solubility and Stability: PEGylation of therapeutic proteins and peptides can enhance their water solubility and protect them from enzymatic degradation, thereby improving their pharmacokinetic profiles.[3]

  • Reducing Immunogenicity: The hydrophilic PEG chain can shield the biomolecule from the host's immune system, reducing its immunogenicity.[2]

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation

This protocol outlines a general procedure for conjugating this compound to a protein containing primary amines.[1]

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • This compound

  • Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography (SEC) or dialysis cassette)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris or glycine) should be avoided as they will compete with the reaction.[8]

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[8]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[1]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.[1] Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.

Quantitative Data Summary:

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Excess of PEG-NHS Ester 5 to 20-foldThe optimal ratio is protein-dependent and should be determined empirically.
Reaction pH 7.2 - 8.5A compromise between amine reactivity and NHS ester hydrolysis.[1]
Reaction Time 1 - 2 hours (Room Temp) or Overnight (4°C)Longer incubation at lower temperatures can improve yields for sensitive proteins.[1]
Quenching Agent Concentration 20 - 50 mMEnsures all reactive NHS esters are deactivated.[1]
Protocol 2: Characterization of PEGylated Protein by SDS-PAGE and Mass Spectrometry

A. SDS-PAGE Analysis:

  • Run samples of the unreacted protein and the purified PEGylated protein on a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

  • The PEGylated protein will show a shift in molecular weight, appearing as a higher molecular weight band or a smear compared to the unmodified protein. The extent of the shift corresponds to the degree of PEGylation.

B. Mass Spectrometry (MS) Analysis:

Mass spectrometry is a powerful tool for characterizing PEGylated proteins, providing information on the degree of PEGylation and the distribution of PEG species.[3]

  • Sample Preparation: Prepare the purified PEGylated protein sample for MS analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium (B1175870) acetate) for native MS or denaturation and reduction for other MS techniques.

  • Mass Analysis: Analyze the sample using a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument.[9]

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the mass of the intact PEGylated protein. The mass increase compared to the unmodified protein will indicate the number of attached PEG chains.

Expected Data:

Analysis TechniqueExpected Outcome
SDS-PAGE Increased apparent molecular weight of the PEGylated protein compared to the native protein.
Mass Spectrometry A mass spectrum showing a distribution of species corresponding to the protein with different numbers of attached PEG chains.

Experimental Workflows

The following diagrams illustrate typical experimental workflows involving this compound.

ExperimentalWorkflow A Protein Preparation (Amine-free buffer) C Bioconjugation Reaction (pH 7.2-8.5, RT or 4°C) A->C B This compound Stock Solution Preparation (DMSO/DMF) B->C D Quenching (Tris or Glycine) C->D E Purification (SEC or Dialysis) D->E F Characterization (SDS-PAGE, Mass Spec) E->F ADCWorkflow A Antibody Modification with This compound B Purification of PEGylated Antibody A->B D Conjugation of Drug-Linker to PEGylated Antibody B->D C Drug-Linker Synthesis C->D E Purification of ADC D->E F Characterization and Quality Control E->F

References

Application Notes: m-PEG8-ethoxycarbonyl-NHS Ester for Cell-Based Protein Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase). Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) are widely used due to their hydrophilicity, which can enhance the solubility and permeability of the PROTAC molecule.

The m-PEG8-ethoxycarbonyl-NHS ester is a PEG-based linker utilized in the synthesis of PROTACs. This linker possesses an N-hydroxysuccinimide (NHS) ester, which is a reactive group that readily forms stable amide bonds with primary amines on a target-binding ligand or an E3 ligase-recruiting ligand. The 8-unit PEG chain provides a flexible spacer of a defined length, enabling the formation of a productive ternary complex for efficient ubiquitination and subsequent degradation of the target protein.

These application notes provide an overview of the use of this compound in the construction of PROTACs and detail the key cell-based assays for evaluating their degradation efficacy. While specific degradation data for a PROTAC synthesized with this compound is not publicly available, this document will use a representative example of a Bruton's Tyrosine Kinase (BTK) PROTAC with a similar PEG8 linker to illustrate the experimental design, data analysis, and expected outcomes.

Signaling Pathway of PROTAC-Mediated Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This leads to the polyubiquitination of the target protein, marking it for recognition and degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (with m-PEG8 linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Released PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Catalyzes Polyubiquitination Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->E3 Transfers Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognized by Peptides Degraded Peptides Proteasome->Peptides Degrades into

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The evaluation of a PROTAC's efficacy involves a series of cell-based assays to quantify the extent of target protein degradation. Below are detailed protocols for three commonly used methods.

Western Blotting for Protein Degradation Analysis

Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell culture medium and supplements

  • PROTAC compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer system

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the protein of interest (POI)

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the PROTAC stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).

  • Cell Treatment: Treat the cells with varying concentrations of the PROTAC. Include a vehicle control (DMSO only).

  • Incubation: Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Re-probing for Loading Control: Strip the membrane and re-probe with a primary antibody for a loading control.

  • Quantification: Use densitometry software to quantify the band intensities. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control.

Western_Blot_Workflow Seeding Cell Seeding Treatment PROTAC Treatment Seeding->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (POI) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: Experimental workflow for Western blotting.

HiBiT-Based Lytic Assay for Protein Degradation

The HiBiT system is a sensitive bioluminescent reporter technology that allows for the quantification of protein levels in a high-throughput format. This requires CRISPR/Cas9-mediated knock-in of the 11-amino-acid HiBiT tag onto the endogenous gene of the target protein.

Materials:

  • HiBiT-tagged cell line

  • White, opaque 96-well or 384-well assay plates

  • PROTAC compound stock solution (in DMSO)

  • Nano-Glo® HiBiT Lytic Detection System (LgBiT Protein, Lytic Substrate, Lytic Buffer)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HiBiT-tagged cells in white assay plates at a predetermined density and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the PROTAC in the appropriate cell culture medium and add them to the cells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired time points.

  • Lytic Reagent Preparation: Prepare the Nano-Glo® HiBiT Lytic Reagent by adding the LgBiT protein and lytic substrate to the lytic buffer according to the manufacturer's protocol.

  • Lysis and Signal Generation: Add the prepared lytic reagent to each well.

  • Signal Stabilization: Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Luminescence Measurement: Measure the luminescence using a plate-based luminometer.

  • Data Analysis: Normalize the luminescence signal of the PROTAC-treated wells to the vehicle control wells to determine the percentage of remaining protein and calculate the degradation percentage.

NanoBRET™ Target Engagement and Ternary Complex Formation Assay

NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a live-cell assay that can be used to measure the engagement of the PROTAC with its target protein and the formation of the ternary complex. This example describes ternary complex formation.

Materials:

  • Cell line co-expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®

  • Opti-MEM® I Reduced Serum Medium

  • HaloTag® NanoBRET™ 618 Ligand

  • PROTAC compound stock solution (in DMSO)

  • White, non-binding 96-well or 384-well assay plates

  • BRET-capable plate reader

Procedure:

  • Cell Preparation: Harvest and resuspend the cells in Opti-MEM®.

  • HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate.

  • Cell Seeding: Plate the labeled cells into the assay plate.

  • Compound Addition: Add the serially diluted PROTAC to the wells.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for the desired time.

  • BRET Measurement: Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates the formation of the ternary complex.

Data Presentation

Quantitative analysis of protein degradation is crucial for characterizing and comparing different PROTACs. The key parameters are the DC₅₀ (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dₘₐₓ (the maximum percentage of degradation achieved).

The following tables present illustrative data for a hypothetical BTK-targeting PROTAC ("BTK-PROTAC-PEG8") that utilizes a PEG8 linker. This data is representative of what would be expected from the assays described above.

Table 1: Dose-Response of BTK Degradation by BTK-PROTAC-PEG8 in Ramos Cells

PROTAC Concentration (nM)% BTK Remaining (Western Blot)% BTK Remaining (HiBiT Assay)
0 (Vehicle)100100
0.18588
15560
101520
10058
1000812

Table 2: Degradation Kinetics of BTK by 10 nM BTK-PROTAC-PEG8

Time (hours)% BTK Remaining (Western Blot)
0100
270
445
820
1610
245

Table 3: Summary of Degradation Parameters for BTK-PROTAC-PEG8

ParameterCell LineValueAssay
DC₅₀Ramos~1.5 nMWestern Blot
DₘₐₓRamos>95%Western Blot
DC₅₀JeKo-1~2.0 nMHiBiT Assay
DₘₐₓJeKo-1>90%HiBiT Assay

Logical Workflow for PROTAC Evaluation

The development and evaluation of a PROTAC follows a logical progression from synthesis to detailed cellular characterization.

PROTAC_Evaluation_Workflow cluster_synthesis Synthesis cluster_evaluation Cell-Based Evaluation Linker m-PEG8-ethoxycarbonyl- NHS ester PROTAC_Synth PROTAC Synthesis Linker->PROTAC_Synth POI_Ligand POI Ligand POI_Ligand->PROTAC_Synth E3_Ligand E3 Ligand E3_Ligand->PROTAC_Synth Target_Engagement Target Engagement (e.g., NanoBRET) PROTAC_Synth->Target_Engagement Ternary_Complex Ternary Complex Formation (e.g., NanoBRET) Target_Engagement->Ternary_Complex Degradation_Assay Degradation Assay (Western Blot, HiBiT) Ternary_Complex->Degradation_Assay Dose_Response Dose-Response Curve Degradation_Assay->Dose_Response Kinetics Degradation Kinetics Degradation_Assay->Kinetics DC50_Dmax Calculate DC50 & Dmax Dose_Response->DC50_Dmax Kinetics->DC50_Dmax

Application Notes and Protocols for Developing PROTACs with m-PEG8-ethoxycarbonyl-NHS Ester Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the cell's proteasome machinery. Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.

The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). Polyethylene glycol (PEG) linkers, such as the m-PEG8-ethoxycarbonyl-NHS ester, are frequently employed in PROTAC design due to their ability to enhance hydrophilicity and provide flexibility. The this compound is an amine-reactive linker, enabling straightforward conjugation to ligands containing primary or secondary amines.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs hijack the cell's natural ubiquitin-proteasome system to achieve targeted protein degradation. The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Proteasome->PROTAC Recycled Degradation Degraded POI (Amino Acids) Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Synthesis of PROTACs using this compound

The synthesis of a PROTAC using the this compound linker typically involves a two-step sequential conjugation. First, the NHS ester end of the linker is reacted with an amine-containing warhead (the ligand for the protein of interest). The resulting intermediate is then purified and subsequently coupled to an amine-containing E3 ligase ligand.

PROTAC_Synthesis_Workflow Start Start Warhead_Amine Amine-containing Warhead (POI Ligand) Start->Warhead_Amine Linker This compound Start->Linker Step1 Step 1: Conjugation (Amide Bond Formation) Warhead_Amine->Step1 Linker->Step1 Intermediate Warhead-Linker Intermediate Step1->Intermediate Purification1 Purification (e.g., HPLC) Intermediate->Purification1 Step2 Step 2: Conjugation (Amide Bond Formation) Purification1->Step2 E3_Ligand_Amine Amine-containing E3 Ligase Ligand E3_Ligand_Amine->Step2 Final_PROTAC Final PROTAC Step2->Final_PROTAC Purification2 Purification (e.g., HPLC) Final_PROTAC->Purification2 Characterization Characterization (NMR, MS) Purification2->Characterization End End Characterization->End

A typical workflow for the synthesis of PROTACs.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC with this compound

This protocol describes a general procedure for the synthesis of a PROTAC by sequentially coupling an amine-containing warhead and an amine-containing E3 ligase ligand to the this compound linker.

Materials:

  • Amine-containing warhead (POI ligand)

  • This compound

  • Amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA) for deprotection if Boc-protected amines are used

  • Solvents for purification (e.g., acetonitrile, water with 0.1% TFA for HPLC)

Procedure:

Step 1: Conjugation of Warhead to the Linker

  • Dissolve the amine-containing warhead (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the warhead-linker intermediate by flash column chromatography or preparative HPLC.

  • Characterize the purified intermediate by NMR and mass spectrometry.

Step 2: Conjugation of E3 Ligase Ligand to the Warhead-Linker Intermediate

  • If the amine on the E3 ligase ligand is Boc-protected, deprotect it using a solution of TFA in dichloromethane (B109758) (DCM).

  • Dissolve the purified warhead-linker intermediate (1 equivalent) and the amine-containing E3 ligase ligand (1.2 equivalents) in anhydrous DMF.

  • Add a coupling reagent such as HATU (1.2 equivalents) and DIPEA (3 equivalents).

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, work up the reaction as described in Step 1.

  • Purify the final PROTAC using preparative HPLC.

  • Characterize the final product by NMR and high-resolution mass spectrometry.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution in DMSO

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a desired time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.

  • Detection and Analysis: Add the chemiluminescent substrate and visualize the bands using an imaging system. Quantify the band intensities and normalize the target protein level to the loading control.

Protocol 3: Ternary Complex Formation Assay (NanoBRET™)

This cell-based assay measures the formation of the ternary complex in live cells.

Materials:

  • HEK293T cells

  • Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase component (e.g., VHL or CRBN)

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • PROTAC of interest

Procedure:

  • Cell Transfection: Co-transfect HEK293T cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

  • Cell Seeding: After 24 hours, resuspend the transfected cells and seed them into a 96-well plate.

  • Ligand and PROTAC Addition: Add the HaloTag® NanoBRET™ 618 Ligand to all wells. Then, add the PROTAC at various concentrations.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation.

Data Presentation

The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific data for PROTACs synthesized with the this compound linker is not publicly available, the following tables provide representative data for PROTACs targeting BRD4 and BTK with PEG linkers.

Table 1: Representative Degradation Data for BRD4-Targeting PROTACs with PEG Linkers

PROTAC IDE3 Ligase LigandWarheadLinker CompositionDC50 (nM)Dmax (%)Cell Line
PROTAC APomalidomideOTX015PEG< 1> 90Burkitt's Lymphoma
PROTAC BVHL LigandJQ1PEG~10> 90Various Cancer Cells

Table 2: Representative Degradation Data for BTK-Targeting PROTACs with PEG Linkers

PROTAC IDE3 Ligase LigandWarheadLinker CompositionDC50 (nM)Dmax (%)Cell Line
MT802PomalidomideBTK InhibitorPEG< 10> 85Mino Cells
PROTAC DCRBN LigandIbrutinib AnalogPEG6.2> 99Namalwa Cells

Case Studies: Signaling Pathways

Case Study 1: BRD4 Degradation

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the transcription of key oncogenes, most notably c-MYC.[2][3] Degradation of BRD4 by a PROTAC leads to the downregulation of c-MYC expression, resulting in cell cycle arrest and apoptosis in cancer cells.[1]

BRD4_Signaling BRD4_PROTAC BRD4-Targeting PROTAC Degradation BRD4 Degradation BRD4_PROTAC->Degradation induces BRD4 BRD4 Protein BRD4->Degradation cMYC_Gene c-MYC Gene Degradation->cMYC_Gene inhibits transcription cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Cell_Cycle Cell Cycle Progression cMYC_Protein->Cell_Cycle promotes Apoptosis Apoptosis Cell_Cycle->Apoptosis inhibition leads to

Downstream effects of BRD4 degradation.
Case Study 2: BTK Degradation

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[4] Degradation of BTK by a PROTAC disrupts BCR signaling, leading to the inhibition of downstream pathways such as NF-κB and ERK, ultimately resulting in reduced B-cell activation and proliferation.[5]

BTK_Signaling BTK_PROTAC BTK-Targeting PROTAC Degradation BTK Degradation BTK_PROTAC->Degradation induces BCR B-cell Receptor (BCR) BTK BTK Protein BCR->BTK activates BTK->Degradation PLCg2 PLCγ2 BTK->PLCg2 activates Degradation->PLCg2 inhibits activation NFkB NF-κB Pathway PLCg2->NFkB ERK ERK Pathway PLCg2->ERK B_Cell_Activation B-Cell Activation & Proliferation NFkB->B_Cell_Activation ERK->B_Cell_Activation

Impact of BTK degradation on BCR signaling.

References

Optimizing m-PEG8-ethoxycarbonyl-NHS Ester Reactions for High-Yield Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) chains to biomolecules, a process known as PEGylation, is a cornerstone technique in drug development and biotechnology. It offers numerous advantages, including improved solubility, extended circulatory half-life, reduced immunogenicity, and enhanced stability of therapeutic proteins, peptides, and oligonucleotides. The m-PEG8-ethoxycarbonyl-NHS ester is a specific, amine-reactive PEGylation reagent designed for the covalent modification of primary amines, such as those found on lysine (B10760008) residues and the N-terminus of proteins.[1][2] Achieving optimal reaction yields is critical for the successful development of PEGylated bioconjugates. This document provides detailed application notes and protocols to guide researchers in optimizing the reaction conditions for this compound.

Principles of this compound Chemistry

The core of the conjugation process lies in the reaction between the N-hydroxysuccinimide (NHS) ester functional group of the PEG reagent and a primary amine on the target biomolecule. The amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3]

However, the NHS ester is also susceptible to hydrolysis, a competing reaction with water that cleaves the ester and renders the PEG reagent inactive for conjugation.[4][5] The rates of both the desired aminolysis reaction and the competing hydrolysis are highly dependent on the reaction pH.[4] Therefore, careful control of the reaction conditions is paramount to maximize the yield of the desired bioconjugate while minimizing the formation of hydrolyzed, unreactive PEG.

Key Parameters for Optimal Reaction Yield

Several factors critically influence the efficiency of the PEGylation reaction. These parameters must be carefully considered and optimized for each specific biomolecule and experimental goal.

pH of the Reaction Buffer

The pH is the most critical factor governing the success of the NHS ester conjugation.[4][6] The reaction with primary amines is strongly pH-dependent.[7] At acidic pH, primary amines are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive with the NHS ester.[4] As the pH increases, more of the amine groups become deprotonated (-NH2), increasing their nucleophilicity and favoring the conjugation reaction.[4]

However, the rate of NHS ester hydrolysis also increases significantly at higher pH.[4][5] This competing reaction reduces the amount of active PEG reagent available for conjugation. The optimal pH is therefore a compromise that maximizes the concentration of reactive amine while minimizing the rate of hydrolysis. For most applications, a pH range of 7.2 to 8.5 is recommended, with an optimal pH often cited as 8.3-8.5.[5][6][8]

Buffer Composition

The choice of buffer is also crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target biomolecule for reaction with the NHS ester.[5][9] Phosphate-buffered saline (PBS), carbonate/bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions.[5] A 0.1 M sodium bicarbonate solution is often recommended as it naturally maintains a pH in the optimal range.[6][9]

Molar Ratio of Reactants

The molar ratio of the this compound to the amine-containing biomolecule will influence the degree of labeling. For mono-labeling of proteins, a molar excess of the PEG reagent is typically used to drive the reaction to completion.[6] An empirical starting point is an 8-fold molar excess of the NHS ester.[6] However, the optimal ratio can vary depending on the protein's structure and the number of accessible primary amines. For some applications, a 5- to 20-fold molar excess may be explored.[8] It is advisable to perform optimization experiments to determine the ideal ratio for a specific application.

Reaction Time and Temperature

The reaction can be performed at room temperature (20-25°C) for 1 to 4 hours or at 4°C overnight.[6][8] Lower temperatures can help to minimize the rate of hydrolysis, potentially increasing the overall yield, especially for longer reaction times.[5] The optimal time and temperature should be determined empirically for each specific system.

Solvent for the NHS Ester

Due to their susceptibility to hydrolysis, NHS esters are often supplied as a lyophilized powder and should be dissolved in a dry, water-miscible organic solvent immediately before use.[10] Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the most common choices.[6][8] It is critical to use high-quality, amine-free DMF to avoid unwanted side reactions.[7] The dissolved NHS ester solution should be added to the aqueous reaction buffer containing the biomolecule, ensuring that the final concentration of the organic solvent is kept low (typically below 10%) to avoid denaturation of the protein.[10]

Data Presentation: Summary of Reaction Parameters

The following tables summarize the key quantitative data and recommendations for optimizing the reaction of this compound with primary amines.

Table 1: Effect of pH on NHS Ester Reaction

pH RangeAmine ReactivityNHS Ester Hydrolysis RateRecommended for Conjugation
< 7.0Low (amines are protonated)LowNot recommended
7.2 - 8.5Increasing with pHModerate to HighRecommended Range
8.3 - 8.5 High Manageable Optimal Range [6][7]
> 9.0HighVery HighNot recommended due to rapid hydrolysis

Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values (at 4°C)

pHApproximate Half-life
7.04-5 hours[5]
8.610 minutes[5][8]

Table 3: Recommended Reaction Conditions

ParameterRecommended ConditionNotes
pH 7.2 - 8.5 (Optimal: 8.3 - 8.5)[5][6]Most critical parameter for balancing amine reactivity and hydrolysis.
Buffer Phosphate, Carbonate-Bicarbonate, HEPES, Borate[5]Must be free of primary amines (e.g., Tris, Glycine).[9]
Molar Excess of NHS Ester 5- to 20-fold[8]Starting with an 8-fold excess is a good empirical value for mono-labeling.[6]
Reaction Temperature Room Temperature (20-25°C) or 4°C[6]4°C can minimize hydrolysis for longer reaction times.[5]
Reaction Time 1-4 hours at Room Temperature; Overnight at 4°C[6][8]Should be optimized for the specific biomolecule.
NHS Ester Solvent Anhydrous DMSO or amine-free DMF[6][8]Prepare fresh and add to the aqueous reaction mixture immediately.[10]
Biomolecule Concentration 1-10 mg/mL[6]Higher concentrations can favor the bimolecular reaction over hydrolysis.[3]

Experimental Protocols

The following are generalized protocols for the conjugation of this compound to a protein. It is essential to optimize these conditions for each specific application.

Protocol 1: General Protein PEGylation

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4 or 0.1 M Sodium Bicarbonate, pH 8.3)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[6]

  • Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[10]

  • Calculate the Required Volume of NHS Ester: Determine the volume of the NHS ester stock solution needed to achieve the desired molar excess (e.g., 8-fold).

  • Conjugation Reaction: Add the calculated volume of the dissolved this compound to the protein solution while gently vortexing. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[10]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.[6][8]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to react with any unreacted NHS ester.[8] Incubate for an additional 30 minutes.

  • Purification: Remove excess, unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography, dialysis, or another suitable purification method.[6][9]

Visualizing the Workflow

The following diagrams illustrate the key chemical reaction and the experimental workflow for protein PEGylation.

reaction_pathway cluster_aminolysis Desired Reaction (Aminolysis) cluster_hydrolysis Competing Reaction (Hydrolysis) reagent This compound conjugate PEGylated Biomolecule (Stable Amide Bond) reagent->conjugate pH 7.2-8.5 hydrolyzed_peg Hydrolyzed PEG (Inactive) reagent->hydrolyzed_peg Accelerated at high pH amine Primary Amine on Biomolecule (-NH2) amine->conjugate byproduct N-hydroxysuccinimide water Water (H2O) water->hydrolyzed_peg

Caption: Chemical pathways in NHS ester chemistry.

experimental_workflow prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) reaction 3. Add NHS Ester to Protein (Desired Molar Ratio) prep_protein->reaction prep_nhs 2. Prepare NHS Ester Stock (Anhydrous DMSO/DMF) prep_nhs->reaction incubation 4. Incubate (RT for 1-4h or 4°C overnight) reaction->incubation quenching 5. Quench Reaction (e.g., Tris or Glycine) incubation->quenching purification 6. Purify Conjugate (e.g., SEC, Dialysis) quenching->purification final_product PEGylated Biomolecule purification->final_product

Caption: Experimental workflow for protein PEGylation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting m-PEG8-ethoxycarbonyl-NHS Ester Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG8-ethoxycarbonyl-NHS ester conjugations. This guide is designed to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during the conjugation process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why is my conjugation efficiency low or non-existent?

Answer: Low or no conjugation efficiency is one of the most common issues and can be attributed to several factors. Here's a breakdown of potential causes and solutions:

  • Inactive NHS Ester: The this compound is highly susceptible to hydrolysis. If the reagent has been improperly stored or handled, it may no longer be active.

    • Solution: Always store the lyophilized NHS ester at -20°C to -80°C under desiccated conditions.[1][2] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2][3][4][5][6] For stock solutions, use anhydrous DMSO or DMF and prepare them immediately before use, as the NHS ester is not stable in solution for extended periods.[4][6][7][8] You can test the reactivity of your NHS ester using a hydrolysis assay (see Experimental Protocols).

  • Incorrect Reaction Buffer pH: The reaction between the NHS ester and a primary amine is highly pH-dependent.[7][9]

    • Solution: The optimal pH range for NHS ester conjugation is typically 7.2-8.5.[10][11] At a pH below 7, the primary amines on your protein or molecule will be protonated, rendering them unreactive.[7] Above pH 8.5-9.0, the rate of NHS ester hydrolysis increases significantly, which will compete with your desired conjugation reaction.[7][10][11][12] We recommend using a non-amine-containing buffer such as phosphate-buffered saline (PBS), borate, or carbonate buffer within the optimal pH range.[11][13]

  • Presence of Competing Nucleophiles: Your reaction buffer or sample may contain primary amines that will compete with your target molecule for the NHS ester.

    • Solution: Avoid using buffers that contain primary amines, such as Tris or glycine.[3][6][8] If your protein is in such a buffer, it must be exchanged for a suitable reaction buffer (e.g., PBS) via dialysis or desalting column before initiating the conjugation.[6][8]

  • Suboptimal Molar Ratio: An incorrect molar ratio of the PEG reagent to your target molecule can lead to poor conjugation.

    • Solution: A 5- to 20-fold molar excess of the this compound over the amine-containing molecule is a good starting point.[10] However, the optimal ratio should be determined empirically for your specific application.[10]

Question 2: How can I tell if my this compound has gone bad?

Answer: The primary cause of this compound inactivation is hydrolysis due to moisture exposure.[2][3] You can perform a simple qualitative test to check the reactivity of your reagent.

  • Reactivity Test: A common method involves intentionally hydrolyzing the NHS ester with a base and measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.[3] A significant increase in absorbance at 260 nm after hydrolysis indicates that the reagent was active.[3] A detailed protocol for this test is provided in the "Experimental Protocols" section.

Question 3: My protein is precipitating out of solution during the conjugation reaction. What can I do?

Answer: Protein precipitation during conjugation can be caused by several factors:

  • High Concentration of Organic Solvent: this compound is often dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[7]

    • Solution: Ensure that the final concentration of the organic solvent in your reaction mixture does not exceed 10%.[6][14] If your protein is particularly sensitive, you may need to use an even lower concentration.

  • Changes in pH: The addition of the NHS ester solution can sometimes alter the pH of the reaction buffer, potentially causing your protein to precipitate if it is sensitive to pH changes.

    • Solution: Double-check the pH of your reaction mixture after adding all components and adjust if necessary. Use a well-buffered solution to maintain a stable pH throughout the reaction.

  • Protein Concentration: Very high protein concentrations can sometimes lead to aggregation and precipitation during labeling.

    • Solution: While a minimum protein concentration of 2.0 mg/mL is recommended for efficient labeling, excessively high concentrations should be avoided if precipitation is an issue.[13]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for successful this compound conjugations.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal balance between amine reactivity and NHS ester stability.[10][11]
Temperature 4°C to Room Temperature (25°C)Lower temperatures can prolong the reaction time but may be necessary for sensitive proteins.[10][11]
Reaction Time 30 minutes to 2 hoursCan be extended to overnight at 4°C.[6][10]
Molar Excess of PEG-NHS 5- to 20-foldThis is a starting point and should be optimized for the specific molecule.[10]
Protein Concentration > 2.0 mg/mLHigher concentrations can improve reaction efficiency.[13]

Table 2: NHS Ester Hydrolysis Rates at Different pH Values

pHTemperatureHalf-life of Hydrolysis
7.00°C4 - 5 hours[11]
7.4Not specified> 120 minutes[12]
8.64°C10 minutes[11]
9.0Not specified< 9 minutes[12]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation
  • Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5. If not, perform a buffer exchange using a desalting column or dialysis.[6][8]

  • Prepare Protein Solution: Adjust the protein concentration to a minimum of 2.0 mg/mL.[13]

  • Prepare NHS Ester Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature.[3] Dissolve the required amount in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[13]

  • Initiate Conjugation: Add the calculated volume of the NHS ester stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold). Gently mix immediately. The final concentration of the organic solvent should be less than 10%.[6]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[10]

  • Quenching (Optional): To stop the reaction, you can add a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM.[10][13] Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography or dialysis.[10]

Protocol 2: Qualitative Reactivity Test for NHS Ester
  • Prepare Solutions:

    • Dissolve 1-2 mg of the this compound in 2 mL of an amine-free buffer (e.g., PBS, pH 7-8).[3]

    • Prepare a control tube with 2 mL of the same buffer.

    • Prepare a 0.5-1.0 N NaOH solution.[3]

  • Initial Measurement: Measure the absorbance of the NHS ester solution and the control buffer at 260 nm using a spectrophotometer.

  • Hydrolysis: Add a small amount of the NaOH solution to the NHS ester solution to raise the pH significantly and induce rapid hydrolysis.

  • Final Measurement: After a few minutes, measure the absorbance of the hydrolyzed NHS ester solution at 260 nm again.

  • Interpretation:

    • Active Reagent: A substantial increase in absorbance at 260 nm after hydrolysis indicates the presence of active NHS ester.[3]

    • Inactive Reagent: If there is little to no change in absorbance, the NHS ester has likely already been hydrolyzed and is inactive.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction p_prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) conjugation Combine Protein and PEG-NHS Solutions p_prep->conjugation peg_prep Prepare Fresh PEG-NHS Stock in Anhydrous DMSO/DMF peg_prep->conjugation incubation Incubate (RT for 1-2h or 4°C overnight) conjugation->incubation quenching Quench Reaction (Optional, e.g., Tris) incubation->quenching purification Purify Conjugate (e.g., SEC, Dialysis) quenching->purification

Caption: A typical experimental workflow for this compound conjugation.

logical_troubleshooting start Low/No Conjugation? check_reagent Is the NHS Ester Active? start->check_reagent check_ph Is the pH Correct (7.2-8.5)? check_reagent->check_ph Yes sol_reagent Use fresh, properly stored reagent. Perform reactivity test. check_reagent->sol_reagent No check_buffer Is the Buffer Amine-Free? check_ph->check_buffer Yes sol_ph Adjust pH of the reaction buffer. check_ph->sol_ph No sol_buffer Buffer exchange to PBS or similar. check_buffer->sol_buffer No success Successful Conjugation check_buffer->success Yes

Caption: A decision tree for troubleshooting failed conjugation reactions.

References

Technical Support Center: Optimizing m-PEG8-ethoxycarbonyl-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG8-ethoxycarbonyl-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their conjugation reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the efficiency and success of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of NHS ester: The this compound is sensitive to moisture and can hydrolyze, rendering it inactive.[1][2]- Always use fresh, high-quality anhydrous solvents like DMSO or DMF to prepare the NHS ester solution immediately before use.[3][4] - Avoid storing the NHS ester in solution.[5] - Ensure the reagent is stored desiccated at -20°C and brought to room temperature before opening to prevent condensation.[3][5]
Incorrect buffer pH: The reaction of the NHS ester with primary amines is highly pH-dependent. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[1]- The optimal pH range for the reaction is between 7.2 and 8.5.[6] - A pH of 8.3-8.5 is often recommended as an ideal balance.[7] - Verify the pH of your reaction buffer with a calibrated pH meter.
Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target molecule for reaction with the NHS ester.[4][5]- Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[4][8] - If your protein is in an amine-containing buffer, perform a buffer exchange before starting the conjugation reaction.
Insufficient molar excess of NHS ester: An inadequate amount of the PEG reagent will lead to incomplete conjugation.- For protein concentrations of 5 mg/mL or higher, a 10-fold molar excess of the NHS ester is a good starting point. - For more dilute protein solutions (< 5 mg/mL), a 20- to 50-fold molar excess may be necessary.[9]
Inaccessible amine groups on the target molecule: Steric hindrance can prevent the this compound from reaching the primary amine groups on the target molecule.[1]- If you have structural information about your protein, you can predict the accessibility of lysine (B10760008) residues. - Consider using a PEG linker with a longer spacer arm if steric hindrance is suspected.
Protein Precipitation during or after Reaction High concentration of organic solvent: Many proteins are sensitive to high concentrations of organic solvents like DMSO or DMF.- Keep the final concentration of the organic solvent in the reaction mixture below 10%.[4][9]
Over-labeling of the protein: The addition of too many PEG chains can alter the protein's solubility and lead to aggregation.[1]- Reduce the molar excess of the this compound in the reaction. - Shorten the reaction incubation time.[1]
Hydrophobic nature of the modification: Although the PEG chain is hydrophilic, extensive modification can sometimes lead to aggregation.- The hydrophilic nature of the m-PEG8 linker is designed to increase the solubility of the conjugate.[10] However, if precipitation occurs, try reducing the degree of labeling.
Heterogeneous Product Mixture Multiple reactive sites with similar accessibility: Proteins often have multiple primary amine groups (N-terminus and lysine residues) that can react with the NHS ester.[3]- To achieve a more homogeneous product, you can try to control the stoichiometry by adjusting the molar ratio of the PEG reagent to the protein. - Perform the reaction at a lower pH (e.g., 7.2-7.5) to favor reaction with the more nucleophilic N-terminal amine.
Reaction conditions favoring hydrolysis: If the reaction is slow and hydrolysis is significant, a mix of unreacted and PEGylated protein will result.- Optimize the reaction time and temperature. A shorter reaction time at a slightly higher pH (e.g., 8.0-8.5) can sometimes drive the reaction to completion faster than hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

The optimal pH range for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[6] A pH of 8.3-8.5 is frequently recommended as the ideal balance to ensure the primary amine is sufficiently deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester.[7] At lower pH values, the amine group is protonated and thus unreactive. At higher pH values, the rate of hydrolysis of the NHS ester increases significantly.[8]

Q2: What is the recommended buffer for the conjugation reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate-bicarbonate buffers.[4][8] Avoid using Tris or glycine buffers.[4][5]

Q3: How should I prepare and store the this compound?

The this compound is sensitive to moisture and should be stored at -20°C under dry conditions.[3][5] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[3][5] The NHS ester should be dissolved in a high-quality anhydrous organic solvent such as DMSO or DMF immediately before use.[4] Do not prepare stock solutions in aqueous buffers for storage.[5]

Q4: What is the competing hydrolysis reaction and how can I minimize it?

NHS esters can react with water (hydrolysis), which converts the NHS ester back to an unreactive carboxylic acid.[6] This reaction is a primary cause of low conjugation efficiency. The rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline.[8] To minimize hydrolysis, work quickly, use anhydrous solvents for stock solutions, and maintain the reaction pH within the recommended range. Performing the reaction at a lower temperature (e.g., 4°C) can also slow down the rate of hydrolysis.[11]

Q5: How can I determine the efficiency of my PEGylation reaction?

The degree of labeling (DOL), which is the number of PEG molecules conjugated to each target molecule, can be determined using several analytical techniques. For proteins, common methods include:

  • SDS-PAGE: An increase in the molecular weight of the protein after the reaction indicates successful PEGylation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the mass of the conjugated protein, allowing for the determination of the number of attached PEG chains.

  • UV-Vis Spectrophotometry: If the PEG reagent contains a chromophore, the degree of labeling can be calculated from the absorbance spectrum of the conjugate.[1]

  • NMR Spectroscopy: For smaller molecules, 1H NMR can be used to quantify the degree of PEGylation by comparing the integrals of PEG-specific protons to those of the target molecule.[3]

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal balance between amine reactivity and NHS ester stability.[6] A pH of 8.3-8.5 is often ideal.[7]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures (4°C) can minimize hydrolysis and are suitable for longer incubation times (e.g., overnight).[11] Room temperature reactions are typically faster (30 minutes to 2 hours).[9]
Molar Excess of PEG-NHS 5- to 50-foldThe optimal ratio depends on the concentration of the target molecule and the desired degree of labeling.[9]
Reaction Time 30 minutes to overnightShorter times are used at room temperature, while longer times are suitable for reactions at 4°C.[9][11]
Solvent for Stock Solution Anhydrous DMSO or DMFPrepare fresh immediately before use.[4]
Final Organic Solvent Conc. < 10%To avoid denaturation of proteins.[4][9]

Table 2: Half-life of NHS Esters in Aqueous Solution

pHTemperature (°C)Approximate Half-life
7.004 - 5 hours[8]
7.4Room Temperature> 2 hours[12]
8.025Varies significantly (e.g., 10 - 210 minutes for different NHS esters)[7]
8.6410 minutes[8]
9.0Room Temperature< 10 minutes[12]

Experimental Protocols

Protocol 1: General Procedure for PEGylation of a Protein with this compound

  • Buffer Exchange (if necessary): Ensure the protein solution is in an amine-free buffer at the desired pH (7.2-8.5). If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

  • Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[9]

  • Initiate Conjugation: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring.[9] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[4][9]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[9] The optimal incubation time may need to be determined empirically.

  • Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.4) to a final concentration of 20-50 mM to consume any unreacted NHS ester.[6]

  • Purification: Remove the excess, unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis.[6]

  • Characterization: Analyze the purified conjugate to determine the degree of PEGylation using methods such as SDS-PAGE or mass spectrometry.

Visualizations

Reaction_Mechanism Protein Protein-NH₂ (Primary Amine) Intermediate Reaction Intermediate Protein->Intermediate Nucleophilic Attack (pH 7.2-8.5) PEG_NHS This compound PEG_NHS->Intermediate PEG_Protein PEGylated Protein (Stable Amide Bond) Intermediate->PEG_Protein NHS N-hydroxysuccinimide (Leaving Group) Intermediate->NHS

Caption: Reaction mechanism of this compound with a primary amine.

Troubleshooting_Workflow Start Low or No Conjugation? Check_pH Is buffer pH 7.2-8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Failure Re-evaluate Protocol Check_pH->Failure No, adjust pH Check_Reagent Is NHS ester fresh & dry? Check_Buffer->Check_Reagent Yes Check_Buffer->Failure No, buffer exchange Check_Molar_Ratio Is molar excess sufficient? Check_Reagent->Check_Molar_Ratio Yes Check_Reagent->Failure No, use fresh reagent Check_Accessibility Are amine groups accessible? Check_Molar_Ratio->Check_Accessibility Yes Check_Molar_Ratio->Failure No, increase excess Success Successful Conjugation Check_Accessibility->Success Yes Check_Accessibility->Failure No, consider longer linker

Caption: Troubleshooting workflow for low conjugation efficiency.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Buffer_Exchange 1. Buffer Exchange (if needed) Prepare_Protein 2. Prepare Protein Solution Buffer_Exchange->Prepare_Protein Prepare_PEG 3. Prepare NHS Ester Solution Prepare_Protein->Prepare_PEG Initiate 4. Initiate Conjugation Prepare_PEG->Initiate Incubate 5. Incubate Initiate->Incubate Quench 6. Quench (Optional) Incubate->Quench Purify 7. Purify Conjugate Quench->Purify Characterize 8. Characterize Product Purify->Characterize

Caption: General experimental workflow for protein PEGylation.

References

Technical Support Center: m-PEG8-ethoxycarbonyl-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively prevent the hydrolysis of m-PEG8-ethoxycarbonyl-NHS ester during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a PEGylation reagent used in bioconjugation. It consists of a monodisperse polyethylene (B3416737) glycol (PEG) chain with eight ethylene (B1197577) glycol units, an ethoxycarbonyl linker, and a terminal N-hydroxysuccinimide (NHS) ester. The NHS ester is a reactive group that specifically targets primary amines (e.g., on lysine (B10760008) residues of proteins) to form stable amide bonds.[1][2] This process, known as PEGylation, is widely used to improve the solubility, stability, and pharmacokinetic properties of therapeutic molecules.

Q2: What is hydrolysis in the context of this compound and why is it a major concern?

Hydrolysis is a chemical reaction where the NHS ester of the this compound reacts with water.[2][3] This reaction is the primary competing side reaction to the desired conjugation with a primary amine. The product of hydrolysis is an unreactive carboxylic acid, which can no longer participate in the conjugation reaction.[2] This leads to a reduced yield of the desired PEGylated product and complicates the purification process.

Q3: What are the key factors that influence the rate of NHS ester hydrolysis?

The rate of hydrolysis of this compound is significantly influenced by several factors:

  • pH: The rate of hydrolysis increases significantly with increasing pH. While the reaction with primary amines is most efficient at a slightly alkaline pH of 7.2 to 8.5, higher pH values within this range will also accelerate hydrolysis.[2][3]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.

  • Buffer Composition: Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[4]

  • Aqueous Environment: The presence of water is necessary for hydrolysis. Therefore, prolonged exposure of the NHS ester to aqueous solutions should be minimized.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound and provides solutions to mitigate the impact of hydrolysis.

Issue Potential Cause Recommended Solution
Low PEGylation Yield 1. Hydrolysis of this compound: The reagent may have hydrolyzed before or during the reaction.- Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[3][4]- Minimize the time the NHS ester is in an aqueous buffer before the addition of the amine-containing molecule.- Optimize the reaction pH to be within the 7.2-8.0 range to balance amine reactivity and hydrolysis.[3]
2. Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer.- Use a non-amine-containing buffer such as phosphate (B84403), bicarbonate, HEPES, or borate (B1201080) at a pH of 7.2-8.5.[3]- Perform the reaction at room temperature for 1-2 hours or at 4°C overnight.[2]- Ensure the protein concentration is adequate (e.g., 1-10 mg/mL).[2]
Inconsistent Results 1. Variable Hydrolysis: Inconsistent handling of the NHS ester leading to varying degrees of hydrolysis between experiments.- Standardize the protocol for preparing and adding the NHS ester solution.- Always use fresh, high-quality anhydrous solvents.- Store the solid this compound in a desiccated environment at -20°C.[4][6]
Difficulty in Purification 1. Presence of Hydrolyzed PEG: The hydrolyzed, unreactive PEG species can be difficult to separate from the desired PEGylated product.- Optimize the reaction to minimize hydrolysis, thereby reducing the amount of this byproduct.- Use a quenching agent like Tris or glycine (B1666218) at the end of the reaction to consume any unreacted NHS ester.[3]- Employ size-exclusion chromatography or dialysis for purification.[2]

Quantitative Data: Half-life of NHS Esters

The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the approximate half-life of NHS esters under different conditions. While this data is for general NHS esters, it provides a valuable guideline for working with this compound.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[3]
8.6410 minutes[3]
7.4N/A> 120 minutes[7]
9.0N/A< 9 minutes[7]

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with this compound

This protocol outlines a general method for conjugating this compound to a protein containing primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[2]

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution.[2][4]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[2]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.[2]

  • Purification: Remove excess, unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.[2]

Protocol 2: Monitoring NHS Ester Hydrolysis

The extent of NHS ester hydrolysis can be monitored spectrophotometrically by measuring the release of N-hydroxysuccinimide (NHS), which absorbs at 260-280 nm.[3]

Materials:

  • This compound

  • Amine-free buffer at the desired pH (e.g., phosphate buffer)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a solution of this compound in the amine-free buffer at a known concentration.

  • Immediately measure the absorbance of the solution at 260 nm at time zero.

  • Continue to measure the absorbance at regular time intervals.

  • An increase in absorbance at 260 nm over time indicates the release of NHS and therefore the hydrolysis of the NHS ester.

Visualizations

Hydrolysis_vs_Aminolysis m-PEG8-ethoxycarbonyl-NHS_ester This compound PEGylated_Product Stable PEGylated Product (Amide Bond) m-PEG8-ethoxycarbonyl-NHS_ester->PEGylated_Product Aminolysis (Desired Reaction) Hydrolyzed_Product Inactive Hydrolyzed Product (Carboxylic Acid) m-PEG8-ethoxycarbonyl-NHS_ester->Hydrolyzed_Product Hydrolysis (Side Reaction) Primary_Amine Primary Amine (e.g., Protein-NH2) Water Water (H2O) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare_Protein 1. Prepare Protein Solution in Amine-Free Buffer Conjugation 3. Add NHS Ester to Protein Solution Prepare_Protein->Conjugation Prepare_NHS_Ester 2. Prepare NHS Ester Stock (Anhydrous DMSO/DMF) IMMEDIATELY before use Prepare_NHS_Ester->Conjugation Incubation 4. Incubate (RT or 4°C) Conjugation->Incubation Quenching 5. Quench Reaction (e.g., Tris buffer) Incubation->Quenching Purify 6. Purify Conjugate (SEC or Dialysis) Quenching->Purify Analyze 7. Analyze Product Purify->Analyze Logical_Relationship Increase_pH Increase pH Hydrolysis_Rate Rate of Hydrolysis Increase_pH->Hydrolysis_Rate Increases Increase_Temp Increase Temperature Increase_Temp->Hydrolysis_Rate Increases Increase_Water Increase Aqueous Exposure Increase_Water->Hydrolysis_Rate Increases PEGylation_Yield PEGylation Yield Hydrolysis_Rate->PEGylation_Yield Decreases

References

purification strategies for m-PEG8-ethoxycarbonyl-NHS ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG8-ethoxycarbonyl-NHS ester conjugates.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A1: Proper storage and handling are critical to maintain the reactivity of your this compound. These reagents are highly sensitive to moisture.[1][2] Upon receipt, store the reagent at -20°C in a desiccated container.[1][3] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester.[1][2] It is not recommended to prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes in solution.[2][4] Weigh out only the amount of reagent needed for the immediate experiment and dissolve it just before use.[2]

Q2: What is the optimal pH for the conjugation reaction?

A2: The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[5] This pH range provides a good balance between the reactivity of the primary amines and the stability of the NHS ester. While the reaction rate increases with higher pH, so does the rate of hydrolysis of the NHS ester.[5]

Q3: What buffers are compatible with the this compound conjugation reaction?

A3: It is essential to use amine-free buffers, as buffers containing primary amines (e.g., Tris or glycine) will compete with your target molecule for reaction with the NHS ester.[1][2] Recommended buffers include phosphate-buffered saline (PBS) at a pH of 7.2-7.4, or other non-amine buffers like borate (B1201080) or carbonate buffers.[1][5]

Q4: My conjugation efficiency is low. What are the possible causes and solutions?

A4: Low conjugation efficiency can be due to several factors:

  • Hydrolysis of the NHS ester: This is the most common issue. Ensure the reagent has been stored correctly and that all buffers and solvents are anhydrous. Consider increasing the molar excess of the PEG reagent.[6]

  • Presence of competing nucleophiles: Ensure your target molecule is in an amine-free buffer.[1][2]

  • Suboptimal pH: Verify the pH of your reaction buffer is within the recommended 7.2-8.5 range.[5]

  • Insufficient reaction time or temperature: The reaction is typically incubated for 30-60 minutes at room temperature or for 2 hours on ice.[2] Optimization of these parameters may be necessary for your specific molecule.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conjugation 1. Inactive PEG-NHS ester due to hydrolysis.[2][7] 2. Presence of primary amines in the buffer (e.g., Tris, glycine).[1][2] 3. Incorrect reaction pH.[5]1. Use a fresh vial of the reagent, ensuring proper handling to prevent moisture exposure.[1][2] 2. Perform a buffer exchange of your sample into an amine-free buffer like PBS.[2][8] 3. Adjust the pH of the reaction mixture to 7.2-8.5.[5]
Poor recovery of the conjugate after purification 1. The conjugate has precipitated during the reaction or purification. 2. The purification method is not suitable for the conjugate's size or properties.1. PEGylation generally increases solubility; however, if precipitation occurs, consider adjusting buffer conditions (e.g., ionic strength).[3] 2. For purification, size-exclusion chromatography (SEC) or dialysis are commonly used.[4][9] Ensure the molecular weight cutoff of the dialysis membrane or the pore size of the SEC resin is appropriate to separate the conjugate from the unreacted PEG reagent.
Presence of multiple PEGylated species or aggregates 1. Multiple primary amines are available on the target molecule for conjugation. 2. High molar excess of the PEG reagent leading to over-PEGylation. 3. Aggregation of the protein during the reaction.1. This is expected if your protein has multiple lysine (B10760008) residues.[2] Analytical methods like SDS-PAGE or HPLC can help characterize the distribution.[10] 2. Optimize the molar ratio of the PEG reagent to your target molecule to achieve the desired degree of PEGylation.[11] 3. Monitor for aggregation using techniques like dynamic light scattering (DLS). If aggregation is an issue, you may need to optimize the reaction conditions (e.g., protein concentration, buffer composition).
Unreacted PEG reagent in the final product Incomplete removal during the purification step.Optimize the purification protocol. For SEC, ensure sufficient column length and appropriate mobile phase for good separation. For dialysis, increase the dialysis time and/or the number of buffer changes.[4][9]

Experimental Protocols

General Protocol for Protein Conjugation

This protocol provides a general procedure for conjugating this compound to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous, amine-free DMSO or DMF[1][2]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or glycine)[1][9]

  • Purification column (e.g., size-exclusion chromatography) or dialysis cassette[4][9]

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[2]

  • Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated solution (e.g., 10 mM).[2]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[9] The optimal ratio should be determined empirically for your specific application. Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume.[2][8]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours with gentle stirring.[2]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.[9]

  • Purification: Remove the excess, unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.[4][9]

Analytical Characterization

High-performance liquid chromatography (HPLC) is a powerful technique for analyzing the purity of the final conjugate.[]

  • Size-Exclusion Chromatography (SEC-HPLC): Can be used to separate the PEGylated conjugate from the unreacted protein and any high molecular weight aggregates.

  • Reverse-Phase HPLC (RP-HPLC): Can be used to separate different PEGylated species based on their hydrophobicity.[10] Mass spectrometry (MS) can be coupled with HPLC to confirm the identity and mass of the conjugate.[13]

  • SDS-PAGE: Can provide a visual indication of successful PEGylation, as the PEGylated protein will migrate slower than the unmodified protein, showing an increase in apparent molecular weight.[10]

Quantitative Data Summary

Table 1: Hydrolysis Half-life of NHS Esters in Aqueous Solution

pHTemperatureHalf-life
7.00°C4-5 hours[5]
8.64°C10 minutes[5]
7.0Ambient~7 hours[7]
9.0AmbientMinutes[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in PBS, pH 7.4) conjugation Conjugation (Add 5-20x molar excess of PEG) Incubate RT 30-60 min or 4°C 2h prep_protein->conjugation prep_peg Prepare m-PEG8-NHS Ester (10 mM in anhydrous DMSO) prep_peg->conjugation quenching Quenching (Add Tris or Glycine) conjugation->quenching purification Purification (SEC or Dialysis) quenching->purification analysis Analysis (HPLC, SDS-PAGE, MS) purification->analysis troubleshooting_logic start Low Conjugation Efficiency? check_reagent Is the NHS ester reagent active? (Properly stored, not expired) start->check_reagent check_buffer Is the buffer amine-free? check_reagent->check_buffer Yes use_fresh_reagent Use fresh, properly handled reagent check_reagent->use_fresh_reagent No check_ph Is the reaction pH between 7.2-8.5? check_buffer->check_ph Yes buffer_exchange Perform buffer exchange to PBS check_buffer->buffer_exchange No optimize_ratio Optimize molar ratio of PEG reagent check_ph->optimize_ratio Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No success Improved Efficiency optimize_ratio->success use_fresh_reagent->success buffer_exchange->success adjust_ph->success

References

challenges in using m-PEG8-ethoxycarbonyl-NHS ester and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG8-ethoxycarbonyl-NHS ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully using this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a PEG-based linker used in bioconjugation.[1] Its primary application is to connect molecules by reacting with primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues or the N-terminus of proteins.[2][3] This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of therapeutic molecules. The N-hydroxysuccinimide (NHS) ester end of the molecule provides reactivity towards primary amines, forming a stable amide bond.[3][4]

Q2: What are the optimal reaction conditions for using this compound?

A2: The optimal reaction conditions involve a careful balance of pH, temperature, and time to maximize conjugation efficiency while minimizing hydrolysis of the NHS ester. The reaction is most efficient in a pH range of 7.2 to 8.5.[4][5] Reactions can be carried out for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.[5]

Q3: Why is the choice of buffer so critical for the reaction?

A3: The buffer composition is critical because the NHS ester can react with any primary amine. Therefore, buffers containing primary amines, such as Tris or glycine (B1666218), are incompatible with the conjugation reaction as they will compete with the target molecule for the NHS ester.[6][7] It is highly recommended to use non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[4][8]

Q4: How should I store and handle this compound?

A4: this compound is moisture-sensitive.[7][9] It should be stored at -20°C with a desiccant.[7][10] Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation.[7] It is also recommended to dissolve the reagent in an anhydrous organic solvent like DMSO or DMF immediately before use and not to prepare stock solutions for long-term storage, as the NHS-ester moiety readily hydrolyzes.[5][7]

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound.

Problem 1: Low or No Conjugation Yield

Potential Cause Recommended Solution
Hydrolysis of NHS ester Ensure proper storage and handling of the NHS ester to prevent moisture contamination. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[5]
Incorrect buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH below 7.2 will result in protonated, unreactive amines, while a pH above 8.5 significantly increases the rate of NHS ester hydrolysis.[2][5]
Presence of primary amines in the buffer Perform a buffer exchange using dialysis or a desalting column to remove any buffers containing primary amines (e.g., Tris, glycine).[7][8]
Insufficient molar excess of NHS ester The optimal molar ratio of NHS ester to the amine-containing molecule depends on the concentration of the reactants. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[5][8]

Problem 2: Protein Precipitation During Reaction

Potential Cause Recommended Solution
High concentration of organic solvent Keep the final concentration of the organic solvent (e.g., DMSO or DMF) in the reaction mixture below 10%.[5]
Use of a hydrophobic NHS ester The PEG component of this compound generally increases the hydrophilicity of the final conjugate. However, if precipitation is still an issue, consider optimizing the protein concentration or reaction buffer conditions.

Problem 3: High Non-Specific Binding or Background Signal

Potential Cause Recommended Solution
Competing Hydrolysis The primary competing reaction is the hydrolysis of the NHS ester by water.[6] This reaction is more rapid at higher pH. Ensure the pH is not significantly above 8.5.
Insufficient Purification Failure to remove all excess, unreacted, or hydrolyzed reagent after the conjugation reaction is a major source of background signal.[6] Use a desalting column, size-exclusion chromatography, or dialysis to purify the conjugate.[6][8]
Side reactions with other nucleophilic groups NHS esters can have side reactions with hydroxyl groups (serine, threonine, tyrosine), though with lower reactivity than with primary amines.[2][11] Optimizing the pH and reaction time can help minimize these side reactions.

Data & Protocols

Table 1: pH and its Effect on NHS Ester Hydrolysis

pH Half-life of NHS-ester Recommendation
7.0 (at 0°C)4-5 hoursSlower reaction rate, but more stable NHS ester.[4]
8.0 (at 4°C)~1 hourGood balance between amine reactivity and NHS ester stability.[12]
8.6 (at 4°C)10 minutesVery rapid hydrolysis, which can significantly reduce conjugation yield.[4][12]

Experimental Protocol: General Procedure for Protein Labeling

  • Buffer Exchange: If your protein of interest is in a buffer containing primary amines, perform a buffer exchange into a suitable reaction buffer (e.g., PBS at pH 7.2-8.0).[7]

  • Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[5]

  • Initiate Reaction: Add the desired molar excess of the NHS ester solution to the protein solution. Gently mix the reaction mixture immediately. The final concentration of the organic solvent should be less than 10%.[5]

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.[5] The optimal time may need to be determined empirically.

  • Quenching: To stop the reaction, add a quenching agent such as Tris or glycine to a final concentration of 50-100 mM.[6] This will react with any remaining NHS esters.

  • Purification: Remove excess, unreacted reagent and by-products by using a desalting column, size-exclusion chromatography, or dialysis.[6][8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction protein Protein in Amine-Free Buffer mix Mix Protein and PEG Reagent protein->mix peg_reagent Prepare Fresh m-PEG8-ethoxycarbonyl-NHS ester in DMSO/DMF peg_reagent->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (e.g., Tris, Glycine) incubate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify end End purify->end start Start start->protein

Caption: Experimental workflow for protein conjugation.

troubleshooting_guide issue Low Conjugation Yield? cause1 NHS Ester Hydrolyzed? issue->cause1 Yes success Successful Conjugation issue->success No solution1 Use fresh reagent, store properly. cause1->solution1 Yes cause2 Incorrect Buffer? cause1->cause2 No solution1->success solution2 Check pH (7.2-8.5), use amine-free buffer. cause2->solution2 Yes cause3 Insufficient Molar Ratio? cause2->cause3 No solution2->success solution3 Increase molar excess of PEG reagent. cause3->solution3 Yes cause3->success No solution3->success

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: m-PEG8-ethoxycarbonyl-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG8-ethoxycarbonyl-NHS ester and similar PEG-NHS ester conjugates. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule. It contains an eight-unit PEG chain (PEG8) that enhances hydrophilicity and an N-hydroxysuccinimide (NHS) ester reactive group.[1][2][3] This NHS ester reacts efficiently with primary amines (-NH2) on proteins, peptides, antibodies, or other molecules to form stable amide bonds.[4] Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein-binding ligand with an E3 ubiquitin ligase ligand.[1][2]

Q2: I'm having trouble dissolving the this compound. What solvents are recommended?

A2: this compound is expected to have low solubility in aqueous buffers alone. It is recommended to first dissolve the compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4][5] For a structurally similar compound, m-PEG8-NHS ester, a solubility of at least 100 mg/mL in DMSO has been reported. Once dissolved in the organic solvent, this stock solution can then be added to your aqueous reaction buffer.[4] It is crucial to ensure the final concentration of the organic solvent in the reaction mixture is low enough (typically <10%) to not negatively impact the stability and function of your biomolecules.[5]

Q3: My PEG-NHS ester solution is not reacting with my protein. What could be the problem?

A3: Several factors can lead to a failed conjugation reaction:

  • Hydrolysis of the NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. Always use anhydrous (dry) solvents for preparing the stock solution and minimize exposure of the solid reagent and stock solution to moisture. It is best to prepare the stock solution immediately before use.[5]

  • Incorrect pH: The reaction between the NHS ester and a primary amine is highly pH-dependent. The optimal pH range for this reaction is typically 7.2 to 8.5.[6] At a pH below 7, the amine group is protonated and less nucleophilic, slowing down the reaction. Above pH 8.5, the rate of NHS ester hydrolysis increases significantly, reducing the yield of the desired conjugate.[6]

  • Buffer composition: Avoid using buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with your target molecule for reaction with the NHS ester.[5] Phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffers are suitable choices.[6]

  • Inactive protein: Ensure that the protein you are trying to conjugate is active and that its primary amine groups are available for reaction.

Q4: How can I confirm that my conjugation reaction was successful?

A4: The success of a conjugation reaction can be confirmed using various analytical techniques, including:

  • SDS-PAGE: An increase in the molecular weight of the protein after the reaction can indicate successful conjugation of the PEG linker.

  • Mass Spectrometry (MS): This technique can provide a precise measurement of the mass of the modified protein, confirming the addition of the PEG linker.

  • Chromatography (e.g., HPLC): A shift in the retention time of the conjugated protein compared to the unconjugated protein can indicate a successful reaction.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation upon adding the PEG-NHS ester stock solution to the aqueous buffer. The concentration of the PEG-NHS ester is too high in the final solution. The organic solvent concentration is too high, causing the protein to precipitate.Add the organic stock solution of the PEG-NHS ester to the aqueous buffer slowly while vortexing. Reduce the volume of the added stock solution by using a more concentrated stock or a lower final concentration of the linker. Ensure the final organic solvent concentration is below 10%.
Low conjugation efficiency. The NHS ester has hydrolyzed. The pH of the reaction buffer is not optimal. The molar ratio of PEG-NHS ester to the target molecule is too low.Use fresh, high-quality PEG-NHS ester and anhydrous solvents. Prepare the stock solution immediately before use. Optimize the reaction pH to be between 7.2 and 8.5. Increase the molar excess of the PEG-NHS ester (a 5 to 20-fold molar excess is a common starting point).
Non-specific modifications or aggregation. The concentration of the PEG-NHS ester is too high. The reaction time is too long.Reduce the molar excess of the PEG-NHS ester. Optimize the reaction time; for many proteins, 1-2 hours at room temperature or overnight at 4°C is sufficient.
Difficulty in purifying the final conjugate. The properties of the conjugate are significantly different from the starting material.Use a purification method appropriate for the size and properties of your final product. Size-exclusion chromatography (SEC) is often effective for removing unreacted, smaller molecules like the PEG-NHS ester from a larger protein conjugate. For PROTACs, reverse-phase HPLC is a common purification method.

Quantitative Data

Solubility of a Structurally Similar PEG-NHS Ester

Solvent Solubility
Dimethyl sulfoxide (DMSO)≥ 100 mg/mL

Data is for m-PEG8-NHS ester and should be considered as an estimate for this compound.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in an appropriate amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

  • Prepare the PEG-NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM to react with any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines a general procedure for the final step in a PROTAC synthesis, where a molecule containing a primary amine (either the warhead or the E3 ligase ligand) is conjugated to the this compound.

Materials:

  • Amine-containing warhead or E3 ligase ligand

  • This compound

  • Anhydrous DMF or DMSO

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Preparative HPLC system for purification

Procedure:

  • Dissolution: Dissolve the amine-containing warhead or E3 ligase ligand in anhydrous DMF or DMSO.

  • Addition of Base: Add 2-3 equivalents of DIPEA to the solution to deprotonate the primary amine.

  • Addition of PEG-NHS Ester: Add 1-1.2 equivalents of this compound, pre-dissolved in a small amount of anhydrous DMF or DMSO, to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by LC-MS.

  • Work-up and Purification: Once the reaction is complete, the crude product can be purified using standard techniques, with reverse-phase preparative HPLC being a common method for PROTACs.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action Warhead Warhead with Primary Amine PROTAC PROTAC Molecule Warhead->PROTAC Amide Bond Formation Linker This compound Linker->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Recruitment Ubiquitination Target Protein Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: A simplified workflow illustrating the synthesis of a PROTAC molecule and its mechanism of action.

NHS_Ester_Conjugation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Amine Primary Amine (e.g., on a protein) Conjugate Stable Amide Bond (PEGylated Molecule) Amine->Conjugate NHS_Ester This compound NHS_Ester->Conjugate Nucleophilic Attack pH pH 7.2 - 8.5 Solvent Aqueous buffer with <10% organic co-solvent Byproduct NHS Byproduct

References

m-PEG8-ethoxycarbonyl-NHS ester storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and use of m-PEG8-ethoxycarbonyl-NHS ester.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

For long-term stability, the lyophilized powder should be stored at -20°C and protected from moisture.[1][2][3] Some suppliers suggest that storage at -2°C is suitable for up to three years.[4] Always refer to the certificate of analysis provided with your specific product for the most accurate storage recommendations.[5]

Q2: What is the recommended storage condition for reconstituted this compound?

Stock solutions of this compound in an appropriate organic solvent can be stored at -20°C for up to one month or at -80°C for up to six months.[6] It is crucial to minimize freeze-thaw cycles. For in vivo experiments, it is best to prepare fresh solutions daily.[6]

Q3: My this compound has been at room temperature for a few days. Is it still usable?

While the product is shipped at ambient temperatures for short durations, long-term storage should be at -20°C.[1] The stability at room temperature is limited, and exposure to moisture can lead to degradation. It is advisable to perform a functional test or use a fresh vial for critical experiments if the product has been left at room temperature for an extended period.

Q4: What solvents can be used to dissolve this compound?

This compound is soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[1] For conjugation reactions in aqueous solutions, the reagent should first be dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then added to the reaction buffer.[3][7]

Q5: Why is my conjugation reaction with this compound not working?

Several factors could contribute to an unsuccessful conjugation reaction. A common issue is the presence of primary amines (e.g., Tris or glycine) in your buffer, which compete with the target molecule for reaction with the NHS ester.[3][7] Another potential cause is the hydrolysis of the NHS ester due to moisture. Ensure the reagent is handled properly to prevent moisture contamination. The pH of the reaction buffer is also critical; for efficient conjugation to primary amines, a pH of 7.2 to 8.5 is recommended.[8]

Troubleshooting Guide

Problem Possible Cause Solution
Low or no PEGylation efficiency Presence of primary amine-containing buffers (e.g., Tris, glycine).Exchange the sample into an amine-free buffer like phosphate-buffered saline (PBS) using dialysis or desalting columns.[3][7]
Hydrolysis of the NHS ester due to moisture.Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[3][7] Prepare solutions immediately before use and discard any unused reconstituted reagent.[3]
Incorrect reaction pH.Ensure the reaction buffer pH is between 7.2 and 8.5 for optimal reaction with primary amines.[8]
Precipitation observed upon adding the reagent to the aqueous buffer. The concentration of the organic solvent is too high.The final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture should ideally be less than 10%.[3]
Inconsistent results between experiments. Multiple freeze-thaw cycles of the stock solution.Aliquot the stock solution upon initial preparation to avoid repeated freeze-thaw cycles.
Degradation of the reagent over time.Use a fresh vial of the reagent or one that has been stored correctly and is within the recommended shelf life.

Storage and Stability Data

Form Storage Temperature Duration Notes
Powder -20°CUp to 3 yearsMust be stored with a desiccant to protect from moisture.[2][3][4]
In Solvent -80°CUp to 6 monthsIn a suitable organic solvent like DMSO or DMF.[6]
-20°CUp to 1 monthIn a suitable organic solvent like DMSO or DMF.[6]

Experimental Workflow and Methodologies

Logical Workflow for Storage and Handling

G cluster_storage Storage cluster_handling Handling cluster_reaction Reaction storage_powder Store Powder at -20°C with Desiccant equilibrate Equilibrate Vial to Room Temperature storage_powder->equilibrate For Use storage_solution Store Solution at -80°C (6 mo) or -20°C (1 mo) dissolve Dissolve in Anhydrous DMSO or DMF equilibrate->dissolve dissolve->storage_solution Store Aliquots add_to_buffer Add to Amine-Free Reaction Buffer (pH 7.2-8.5) dissolve->add_to_buffer incubate Incubate (RT or 4°C) add_to_buffer->incubate quench Quench Reaction incubate->quench purify Purify Conjugate quench->purify

Caption: Workflow for this compound storage and handling.

Detailed Protocol for Protein PEGylation

This protocol provides a general procedure for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

  • Protein Preparation: Ensure your protein sample is in an amine-free buffer at the desired concentration. If the buffer contains primary amines, exchange it with a suitable buffer like PBS.

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, prepare a stock solution of the reagent in anhydrous DMSO or DMF (e.g., 10 mg/mL).[3]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[8] The optimal ratio should be determined empirically for your specific protein.

    • Gently mix the reaction.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[8]

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.[8] Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.[8]

  • Characterization:

    • Analyze the PEGylated protein using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of PEGylation.

Signaling Pathway Diagram (Hypothetical Application)

This diagram illustrates the general mechanism of action where this compound is used to PEGylate a therapeutic antibody, potentially improving its pharmacokinetic properties.

G cluster_conjugation Bioconjugation cluster_pharmacokinetics Pharmacokinetics reagent This compound peg_antibody PEGylated Antibody reagent->peg_antibody Reacts with antibody Therapeutic Antibody (with primary amines) antibody->peg_antibody Forms pk_properties Improved Solubility & Stability peg_antibody->pk_properties circulation Increased Circulation Half-life pk_properties->circulation immunogenicity Reduced Immunogenicity pk_properties->immunogenicity

Caption: PEGylation of a therapeutic antibody using this compound.

References

Technical Support Center: m-PEG8-ethoxycarbonyl-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for monitoring the reaction progress of m-PEG8-ethoxycarbonyl-NHS ester with primary amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of an this compound?

A1: The reaction is a nucleophilic acyl substitution. The primary amine (-NH₂) on your target molecule acts as a nucleophile, attacking the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. This forms a stable, covalent amide bond and releases NHS as a byproduct.[1][2][3]

Q2: What are the optimal reaction conditions for this conjugation?

A2: NHS ester reactions are highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[4][5] Below this range, the primary amines are protonated and less nucleophilic, slowing the reaction.[6] Above this range, the rate of NHS ester hydrolysis increases significantly, which competes with the desired reaction.[5][6] Commonly used buffers include phosphate-buffered saline (PBS), borate (B1201080), or bicarbonate buffers.[4] Avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction.[7][8]

Q3: What are the primary competing reactions I should be aware of?

A3: The main competing reaction is the hydrolysis of the NHS ester in the aqueous buffer, which converts the reactive ester into an unreactive carboxylic acid.[1][5] This is why it is crucial to prepare the NHS ester solution immediately before use and avoid storing it.[7][9] Side reactions with other nucleophilic amino acid residues like serine, threonine, and tyrosine can also occur, though this is generally much slower than the reaction with primary amines.[4][10][11]

Q4: What is the best analytical method for quantitatively monitoring the reaction?

A4: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is the gold standard for monitoring these reactions.[][13] When coupled with detectors like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS), it allows for the separation and quantification of the starting PEG reagent, the amine-containing molecule, the PEGylated product, and hydrolysis byproducts.[9][14][15]

Q5: How can I perform a quick, qualitative check to see if my reaction is proceeding?

A5: Thin-Layer Chromatography (TLC) is an excellent, rapid method for qualitatively monitoring the reaction's progress.[16][17] By spotting the starting materials and the reaction mixture on a TLC plate, you can visually track the consumption of the reactants and the appearance of a new spot corresponding to the product.[8][9]

Analytical Monitoring Protocols

Method 1: HPLC/LC-MS (Quantitative Analysis)

This method provides accurate, quantitative data on the reaction components over time.

Experimental Protocol:

  • System Setup: Use a reverse-phase HPLC system (e.g., with a C18 column).

  • Mobile Phase: A typical mobile phase gradient involves:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Acetonitrile.

    • Run a gradient from low %B to high %B to elute components of varying polarity.

  • Sample Preparation:

    • At designated time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it into a solution containing an excess of a primary amine (like Tris) or by acidifying it (if compatible with your molecule).

    • Further dilute the quenched aliquot with the initial mobile phase composition to an appropriate concentration for injection.

  • Analysis: Inject the prepared sample onto the HPLC system. Monitor the elution of reactants and products. Since the PEG moiety lacks a strong UV chromophore, use a universal detector like CAD or ELSD for accurate quantification of all species.[15][18] A mass spectrometer (LC-MS) is invaluable for confirming the identity of each peak by its mass-to-charge ratio.[9]

Data Interpretation:

ComponentExpected Elution Order (Reverse Phase)Method of Identification
Amine-containing SubstrateDependent on polarityUV absorbance (if applicable), Mass Spec (MS)
Hydrolyzed m-PEG8-esterEarlyMass Spec (MS), CAD/ELSD
PEGylated Product IntermediateMass Spec (MS), CAD/ELSD
This compoundLate (more hydrophobic)Mass Spec (MS), CAD/ELSD

Table 1: Typical elution profile and identification methods for reaction components in reverse-phase HPLC.

Method 2: Thin-Layer Chromatography (TLC) (Rapid Qualitative Check)

This method offers a fast, visual assessment of the reaction progress.[16]

Experimental Protocol:

  • Plate Preparation: On a silica (B1680970) gel TLC plate, draw a baseline with a pencil.

  • Spotting: Using a capillary tube, spot the following on the baseline:[16]

    • Lane 1: The amine-containing starting material.

    • Lane 2: The this compound starting material.

    • Lane 3: A co-spot of both starting materials.

    • Lane 4 onwards: Aliquots from the reaction mixture at different time points.

  • Development: Place the TLC plate in a developing chamber containing an appropriate eluent (e.g., a mixture of Dichloromethane/Methanol or Ethyl Acetate/Hexanes). The choice of solvent will depend on the polarity of your substrates.

  • Visualization: After the solvent front nears the top, remove the plate and let it dry. Visualize the spots under a UV lamp (if any components are UV-active) and/or by staining with a suitable agent (e.g., potassium permanganate (B83412) or ninhydrin (B49086) for primary amines).

Data Interpretation:

  • As the reaction proceeds, the spots corresponding to the starting materials in the reaction mixture lane should diminish in intensity.

  • A new spot, representing the PEGylated product, will appear. This new spot will typically have an Rf value that is intermediate between or different from the starting materials.

  • The reaction is considered complete when the spot for the limiting reactant is no longer visible.[16]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Hydrolyzed NHS Ester: The reagent was compromised by moisture during storage or handling.[4][19] 2. Incorrect pH: The reaction buffer is outside the optimal 7.2-8.5 range.[4] 3. Competing Amines: The buffer (e.g., Tris, glycine) or sample contains primary amines.[7]1. Use a fresh vial of the NHS ester. Always allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation.[7][9] Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[20] 2. Calibrate your pH meter and confirm the buffer pH is correct. 3. Perform a buffer exchange (e.g., dialysis or desalting column) on your sample into a non-amine buffer like PBS or borate buffer.[7][9]
Multiple or Unexpected Products 1. Side Reactions: The NHS ester is reacting with other nucleophilic residues (e.g., Ser, Thr, Tyr) on the substrate.[10][11] 2. Multiple Labeling Sites: Your substrate has multiple primary amines (e.g., several lysine (B10760008) residues), leading to a mix of mono-, di-, and multi-PEGylated products.[13]1. Lower the reaction pH towards 7.2-7.5 to disfavor reaction with hydroxyl groups.[4] Reduce the molar excess of the PEG-NHS ester reagent. 2. This is often expected. Use HPLC to characterize the distribution. To favor mono-PEGylation, reduce the molar ratio of the PEG reagent to the substrate.[14]
Poor Reproducibility 1. Inconsistent Reagent Prep: The NHS ester is highly susceptible to hydrolysis. Stock solutions are not stable.[7][9] 2. pH Drift: The release of the NHS byproduct (pKa ~6.0) can lower the pH of poorly buffered solutions during the reaction.[3][21] 3. Variable Conditions: Inconsistent reaction times or temperatures.1. Always prepare the NHS ester solution fresh for each experiment. Do not store it.[7] 2. Use a buffer with sufficient buffering capacity (e.g., 0.1 M). For large-scale reactions, consider monitoring and adjusting the pH.[6] 3. Standardize reaction time and temperature for all experiments.

Visual Workflows

cluster_prep 1. Preparation cluster_reaction 2. Reaction & Monitoring cluster_finish 3. Quenching & Purification prep_reagent Prepare Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) prep_substrate Dissolve Substrate in Buffer prep_reagent->prep_substrate reaction Combine Substrate and PEG-NHS Ester Solution prep_substrate->reaction prep_peg Dissolve m-PEG8-NHS Ester in Anhydrous DMSO/DMF (Immediately Before Use) prep_peg->reaction monitor Monitor Progress (HPLC / TLC) reaction->monitor Take Aliquots at Time Points quench Add Quenching Buffer (e.g., Tris, Glycine) monitor->quench When Reaction is Complete purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify

Caption: Experimental workflow for a typical conjugation reaction.

cluster_cause Potential Causes start Reaction Start check_product Product Observed? (via HPLC/TLC) start->check_product success Success: Proceed to Quench & Purify check_product->success Yes failure Troubleshoot check_product->failure No cause_reagent Inactive NHS Ester? cause_ph Incorrect pH? cause_buffer Competing Amines in Buffer? failure->cause_reagent failure->cause_ph failure->cause_buffer

Caption: Decision tree for troubleshooting common reaction issues.

References

Technical Support Center: m-PEG8-ethoxycarbonyl-NHS Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of m-PEG8-ethoxycarbonyl-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields.

Frequently Asked questions (FAQs)

Q1: What is the chemical structure of this compound and what is its primary application?

A1: The term "this compound" most commonly refers to m-PEG8-succinimidyl carbonate . This molecule consists of a monomethyl-capped polyethylene (B3416737) glycol (m-PEG) chain with eight ethylene (B1197577) glycol repeat units, which is functionalized with a succinimidyl carbonate group. This succinimidyl carbonate is a highly reactive N-hydroxysuccinimide (NHS) ester. Its primary application is in bioconjugation, where it reacts with primary amines (e.g., on proteins, peptides, or other molecules) to form stable carbamate (B1207046) linkages. This process is a key step in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) and other advanced therapeutics.[1][2]

Q2: What is the primary synthetic route to produce m-PEG8-succinimidyl carbonate?

A2: The most direct and common synthetic route is a one-step reaction involving the activation of the terminal hydroxyl group of m-PEG8-OH with N,N'-disuccinimidyl carbonate (DSC).[3][4][5] This reaction is typically performed in an anhydrous organic solvent with a base catalyst.

Q3: Why is anhydrous reaction condition critical for this synthesis?

A3: Anhydrous (water-free) conditions are crucial because the activating reagent, N,N'-disuccinimidyl carbonate (DSC), and the resulting product, m-PEG8-succinimidyl carbonate, are highly sensitive to moisture.[6] Water will hydrolyze both DSC and the active NHS ester, leading to the formation of inactive byproducts and significantly reducing the yield of the desired product.

Q4: What are the key factors that influence the yield of the synthesis?

A4: Several factors can impact the final yield:

  • Purity and dryness of reactants: m-PEG8-OH, DSC, solvent, and base must be of high purity and thoroughly dried.

  • Reaction stoichiometry: The molar ratio of DSC and base to m-PEG8-OH needs to be optimized.

  • Reaction time and temperature: These parameters affect the rate of the desired reaction versus potential side reactions.

  • Efficiency of purification: The workup and purification steps must effectively remove unreacted starting materials and byproducts without degrading the final product.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of the starting m-PEG8-OH and the formation of the product. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze aliquots of the reaction mixture.

Troubleshooting Guide for Low Yield

This guide addresses the most common issue in the synthesis of m-PEG8-succinimidyl carbonate: low or no yield.

Problem Potential Cause Recommended Action
Low or No Product Formation 1. Reagent Degradation: N,N'-disuccinimidyl carbonate (DSC) is moisture-sensitive and may have hydrolyzed.- Use a fresh, unopened vial of DSC. - Store DSC under inert gas and in a desiccator. - Equilibrate the DSC vial to room temperature before opening to prevent moisture condensation.
2. Presence of Moisture: Solvents, glassware, or m-PEG8-OH may contain residual water.- Use anhydrous solvents (e.g., freshly distilled or from a sealed bottle over molecular sieves). - Dry all glassware in an oven before use. - Dry the m-PEG8-OH starting material under vacuum before the reaction.
3. Inefficient Activation: The reaction conditions may not be optimal for the activation of the PEG-hydroxyl group.- Ensure the correct stoichiometry of DSC and a suitable base (e.g., pyridine (B92270) or triethylamine) are used.[3] - Optimize the reaction time and temperature. A common condition is stirring at room temperature for 24 hours.[3]
Product is Formed but Lost During Workup 1. Hydrolysis During Extraction: The product is sensitive to water and basic conditions during aqueous workup.- Minimize contact with water during the workup. - Use a non-aqueous workup if possible. - If an aqueous wash is necessary, use chilled, pH-neutral water and perform the extraction quickly.
2. Degradation During Purification: The product may degrade on the stationary phase during column chromatography.- Use a neutral stationary phase like silica (B1680970) gel and a non-protic eluent system. - Consider alternative purification methods such as precipitation in a non-polar solvent like diethyl ether.[3]
Multiple Spots on TLC/Peaks in HPLC 1. Incomplete Reaction: The reaction may not have gone to completion.- Increase the reaction time or slightly elevate the temperature. - Ensure efficient stirring.
2. Side Reactions: Possible side reactions include the formation of symmetric PEG-carbonate or other byproducts.- Optimize the stoichiometry of the reactants. An excess of DSC is often used to drive the reaction to completion. - Control the reaction temperature carefully.
3. Hydrolysis of Product: The product has started to hydrolyze back to m-PEG8-OH.- Analyze the sample immediately after workup. - Ensure all solvents used for analysis are anhydrous.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters and expected outcomes for the synthesis of PEG-succinimidyl carbonates.

Table 1: Typical Reaction Conditions and Yields

ParameterValueReference
Reactants m-PEG-OH, N,N'-disuccinimidyl carbonate (DSC), Pyridine[3]
Solvent Dichloromethane (DCM) and Dimethylformamide (DMF)[3]
Stoichiometry (PEG-OH:DSC:Pyridine) 1 : 4 : 4[3]
Reaction Time 24 hours[3]
Temperature Room Temperature (20°C)[3]
Purification Method Precipitation in diethyl ether, followed by crystallization from isopropanol[3]
Reported Yield ~94%[3]

Table 2: Hydrolysis Half-lives of Various PEG-NHS Esters at pH 8 and 25°C

PEG-NHS Ester TypeHalf-life (minutes)Reference
Succinimidyl Valerate (SVA)33.6
Succinimidyl Carbonate (SC) 20.4
Succinimidyl Glutarate (SG)17.6
Succinimidyl Succinate (SS)9.8
Succinimidyl Carboxymethylated (SCM)0.75

Note: The half-life of the NHS ester is highly dependent on pH and temperature. Generally, the half-life triples when the pH is lowered by one unit.

Experimental Protocols

Synthesis of m-PEG8-succinimidyl carbonate from m-PEG8-OH

This protocol is adapted from a general procedure for the synthesis of PEG-succinimidyl carbonates.[3]

Materials:

  • m-PEG8-OH

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether, cold

  • Isopropanol (IPA)

Procedure:

  • Preparation:

    • Dry the m-PEG8-OH under vacuum for several hours before use.

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents.

  • Reaction:

    • Dissolve m-PEG8-OH (1 equivalent) in a mixture of anhydrous DCM and anhydrous DMF.

    • To this solution, add pyridine (4 equivalents) followed by N,N'-disuccinimidyl carbonate (4 equivalents).

    • Stir the reaction mixture at room temperature (20°C) under an inert atmosphere for 24 hours.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Precipitate the crude product by adding the concentrated solution to cold diethyl ether.

    • Collect the precipitate by filtration.

    • Repeat the precipitation from DCM into cold diethyl ether two more times to remove unreacted starting materials.

    • Further purify the product by crystallization from isopropanol.

    • Dry the final product, m-PEG8-succinimidyl carbonate, under vacuum.

  • Characterization:

    • Confirm the structure and purity of the product using ¹H NMR and HPLC.

    • The degree of activation can be quantified by UV spectrophotometry by measuring the amount of NHS released upon hydrolysis in a basic solution.[7]

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of m-PEG8-succinimidyl carbonate mPEG_OH m-PEG8-OH Product m-PEG8-succinimidyl carbonate mPEG_OH->Product DSC N,N'-Disuccinimidyl carbonate (DSC) DSC->Product Pyridine Pyridine (Base) Pyridine->Product Solvent Anhydrous DCM/DMF Solvent->Product Byproduct N-hydroxysuccinimide (NHS) + Pyridinium salt Product->Byproduct + Byproducts

Caption: Reaction scheme for the synthesis of m-PEG8-succinimidyl carbonate.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield Start Low or No Yield Observed Check_Reagents Are reagents (DSC) fresh and handled under anhydrous conditions? Start->Check_Reagents Check_Solvents Are solvents and glassware completely dry? Check_Reagents->Check_Solvents Yes Use_Fresh_Reagents Use fresh DSC, store properly. Check_Reagents->Use_Fresh_Reagents No Check_Stoichiometry Is the stoichiometry of reactants and base correct? Check_Solvents->Check_Stoichiometry Yes Dry_Materials Thoroughly dry all solvents, glassware, and m-PEG8-OH. Check_Solvents->Dry_Materials No Check_Purification Is product being lost or degraded during purification? Check_Stoichiometry->Check_Purification Yes Optimize_Ratios Optimize molar ratios of DSC and base. Check_Stoichiometry->Optimize_Ratios No Modify_Purification Modify purification: e.g., precipitation instead of chromatography. Check_Purification->Modify_Purification Yes Success Improved Yield Check_Purification->Success No Use_Fresh_Reagents->Success Dry_Materials->Success Optimize_Ratios->Success Modify_Purification->Success

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Validation & Comparative

A Comparative Guide to Validating m-PEG8-ethoxycarbonyl-NHS Ester Conjugation Success

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and other biomolecules. Specifically, m-PEG8-ethoxycarbonyl-NHS ester is utilized to introduce a discrete PEG linker, improving characteristics like solubility, stability, and pharmacokinetic profiles.[1][2] Successful conjugation is paramount, and its validation requires robust analytical techniques. This guide provides an objective comparison of common methods used to confirm and characterize the outcome of PEGylation reactions.

Overview of Validation Techniques

Validating the success of a PEGylation reaction involves confirming the covalent attachment of the PEG moiety, determining the degree of PEGylation (the number of PEG molecules per biomolecule), and identifying the conjugation sites.[3] A combination of techniques is often necessary for a complete characterization of the resulting PEG-conjugate.[1] The primary methods employed are chromatographic, electrophoretic, and spectrometric.

Comparison of Key Validation Methodologies

No single technique provides a complete picture of a PEGylated product.[1] The choice of method depends on the specific information required, the properties of the biomolecule, and the available instrumentation.

Technique Information Provided Advantages Limitations
SDS-PAGE Confirms increase in molecular weight; estimates degree of PEGylation.Simple, rapid, and widely available; good for qualitative assessment.[4][5]Provides apparent molecular weight, which can be inaccurate for PEGs; bands may be smeared or broadened.[6][7] Loss of the PEG chain can occur with certain linkages.[8]
HPLC (SEC & RP) Separates PEG-conjugate from unreacted protein and PEG; quantifies reaction efficiency and purity.[1][9]High resolution and quantitative.[10] SEC separates based on size, showing earlier elution for larger PEGylated molecules.[11] RP-HPLC can resolve species with different degrees of PEGylation.[12]PEG itself often lacks a UV chromophore, requiring alternative detectors like Charged Aerosol Detection (CAD) or Refractive Index (RI) for quantification.[9][13] RP-HPLC may provide poor resolution for very large PEGs.[7]
Mass Spectrometry (MALDI-TOF & ESI-MS) Provides accurate molecular weight of the conjugate; determines the precise degree of PEGylation and identifies conjugation sites (with MS/MS).[3][14]Highly accurate and sensitive; provides definitive mass confirmation. Can characterize heterogeneity in the PEGylated product.[3]Polydispersity of PEG and multiple charge states can complicate spectra.[2][15] Requires specialized instrumentation.
NMR Spectroscopy Quantitatively determines the degree of PEGylation; provides structural information about the conjugate.[1][16]Quantitative without the biases of chromatographic or electrophoretic methods.[16] Can elucidate structural changes upon PEGylation.[17]Requires high sample concentration and specialized equipment; spectra can be complex to interpret.[18]
UV-Vis Spectroscopy Indirectly quantifies PEGylation if the PEG reagent contains a chromophore; can be used in colorimetric assays.[11]Simple and readily available.Limited applicability as PEG is typically transparent at 280 nm.[11] Indirect methods like the barium-iodide assay can be sensitive to PEG molecular weight.[11]

Experimental Workflows & Protocols

Overall Validation Workflow

Successful validation follows a logical progression from initial confirmation of molecular weight change to detailed characterization of the conjugate.

G cluster_0 Phase 1: Initial Confirmation cluster_1 Phase 2: Purification & Quantification cluster_2 Phase 3: Definitive Characterization Reaction PEGylation Reaction Mixture SDS_PAGE SDS-PAGE Analysis Reaction->SDS_PAGE Qualitative Check MW_Shift MW_Shift SDS_PAGE->MW_Shift Observe MW Shift? Purification Purification (e.g., SEC) MW_Shift->Purification Yes HPLC HPLC Analysis (SEC/RP) Purification->HPLC Quantitative Analysis Purity Purity HPLC->Purity Assess Purity & Yield Mass_Spec Mass Spectrometry (ESI-MS/MALDI) Purity->Mass_Spec High Purity NMR NMR Spectroscopy Purity->NMR High Purity Final_Data Comprehensive Characterization Report Mass_Spec->Final_Data Precise Mass & Stoichiometry NMR->Final_Data Structural Confirmation

Caption: General workflow for validating PEGylation success.

Protocol 1: SDS-PAGE Analysis

This method provides a rapid, qualitative assessment of the conjugation reaction by observing the increase in the apparent molecular weight of the protein after PEGylation.

Materials:

  • PEGylated protein reaction mixture

  • Unmodified protein (control)

  • Polyacrylamide gels (appropriate percentage for protein size)

  • SDS-PAGE running buffer

  • Loading buffer (e.g., Laemmli)

  • Protein molecular weight standards

  • Coomassie Brilliant Blue stain

  • (Optional) Barium-iodide stain for PEG detection[19]

Procedure:

  • Prepare samples by mixing the reaction aliquot and the unmodified protein control with loading buffer.

  • Heat the samples at 95°C for 5 minutes (unless the protein is heat-sensitive).

  • Load the samples and molecular weight standards onto the polyacrylamide gel.

  • Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.[19]

  • (Optional) After protein staining, the gel can be stained with a barium-iodide solution to specifically visualize PEG-containing bands, which appear as brown precipitates.[19]

  • Analysis: Compare the band of the PEGylated sample to the unmodified control. A successful conjugation will result in a band with a higher apparent molecular weight. The extent of the shift and the potential appearance of multiple bands can indicate the degree of PEGylation.[4]

Note: Standard SDS-PAGE can produce smeared or broadened bands for PEGylated proteins.[7] Native PAGE, which separates proteins based on both size and charge under non-denaturing conditions, can sometimes provide better resolution and avoids issues from PEG-SDS interactions.[6][7]

Protocol 2: HPLC-Based Validation

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the components of the reaction mixture. Size-Exclusion (SEC) and Reversed-Phase (RP-HPLC) are the most common modes.

A. Size-Exclusion Chromatography (SEC-HPLC)

Principle: Separates molecules based on their hydrodynamic radius. Larger molecules (PEGylated protein) elute earlier than smaller ones (unmodified protein, free PEG).[11]

Procedure:

  • Equilibrate an SEC column (e.g., Shodex KW803/KW804) with an appropriate mobile phase (e.g., 20 mM HEPES buffer, pH 6.5).[9]

  • Inject the PEGylation reaction mixture onto the column.

  • Monitor the elution profile using a UV detector (280 nm for protein) and a Refractive Index (RI) or Charged Aerosol Detector (CAD) for the PEG species.[9][13]

  • Analysis: The chromatogram will show distinct peaks for the PEG-conjugate, unmodified protein, and free PEG. The area under each peak can be used to calculate the percentage of conjugated protein and the reaction efficiency.[11]

B. Reversed-Phase HPLC (RP-HPLC)

Principle: Separates molecules based on hydrophobicity. Can often resolve proteins with different numbers of attached PEG chains.

Procedure:

  • Equilibrate a C4 or C18 reversed-phase column with a mobile phase system (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile).[12]

  • Inject the sample and elute using a gradient of increasing organic solvent (Mobile Phase B).[12]

  • Monitor elution at 220 nm or 280 nm.

  • Analysis: Unmodified protein will typically elute later than its PEGylated counterparts. The method can often separate mono-, di-, and multi-PEGylated species, allowing for detailed characterization of the product distribution.[10][20]

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis Sample Reaction Mixture Filter Filter (0.22 µm) Sample->Filter Injector Autosampler/Injector Filter->Injector Column HPLC Column (SEC or RP) Injector->Column Detector Detector (UV, CAD, RI) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Quantification Report (% Purity, % Yield) Integration->Report

Caption: High-level workflow for HPLC-based validation.

Protocol 3: Mass Spectrometry (MS) Analysis

MS provides the most definitive evidence of successful conjugation by measuring the precise mass of the resulting conjugate.

Principle: The mass of the PEGylated protein is measured. The mass increase directly corresponds to the mass of the covalently attached PEG moieties.

Procedure:

  • Sample Preparation: Purify the PEGylated protein from the reaction mixture using SEC or dialysis to remove excess PEG and buffer salts, which can interfere with ionization.[5]

  • Analysis (ESI-MS):

    • The purified sample is introduced into an Electrospray Ionization (ESI) source coupled to a mass spectrometer (e.g., TOF, Orbitrap).[2]

    • The instrument generates a spectrum of multiply charged ions.

    • A deconvolution algorithm is used to calculate the zero-charge mass of the species present in the sample.[14][15]

  • Analysis (MALDI-TOF):

    • The purified sample is mixed with a matrix (e.g., sinapinic acid) and spotted onto a target plate.

    • The sample is ionized by a laser, and the time-of-flight of the ions is measured to determine their mass-to-charge ratio.

  • Data Interpretation: Compare the measured mass of the conjugate to the theoretical mass of the unmodified protein. The mass difference should equal the mass of the m-PEG8-ethoxycarbonyl group (or multiples thereof). For example, a mono-PEGylated protein will show a mass increase corresponding to one PEG linker. The presence of multiple peaks will indicate a mixture of species with different degrees of PEGylation.[3]

By employing these techniques, researchers can confidently validate the success of their conjugation reactions, ensuring the quality, consistency, and desired characteristics of their PEGylated biomolecules for downstream applications in research and drug development.

References

A Researcher's Guide to LC-MS Analysis of m-PEG8-ethoxycarbonyl-NHS Ester Labeled Proteins: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein modification and analysis, this guide offers an objective comparison of m-PEG8-ethoxycarbonyl-NHS ester for protein labeling and subsequent LC-MS analysis against common alternative chemistries. Supported by experimental data insights, this document provides detailed methodologies and quantitative comparisons to inform your selection of the most suitable protein labeling strategy.

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, improving their stability, solubility, and pharmacokinetic profiles. The this compound is a popular reagent for this purpose, utilizing N-hydroxysuccinimide (NHS) ester chemistry to target primary amines on proteins. However, the choice of labeling reagent can significantly impact the characteristics of the resulting conjugate and the subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). This guide delves into the specifics of using this compound and compares its performance with alternative labeling reagents, namely maleimides and isothiocyanates.

Comparison of Protein Labeling Chemistries

The selection of a labeling reagent is dictated by the available functional groups on the protein, the desired site-specificity, and the required stability of the resulting bond. The following table summarizes the key characteristics of NHS esters, maleimides, and isothiocyanates for protein PEGylation.

FeatureThis compoundMaleimide-PEG ReagentsIsothiocyanate-PEG Reagents
Target Residue Primary amines (Lysine, N-terminus)Thiols (Cysteine)Primary amines (Lysine, N-terminus)
Reaction pH 7.0 - 9.0[1]6.5 - 7.5[1]8.0 - 9.0
Bond Formed AmideThioetherThiourea
Bond Stability Highly stableGenerally stable, but can undergo retro-Michael addition (reversible) in the presence of other thiols.[2]Stable
Specificity Reacts with all accessible primary amines, leading to potential heterogeneity.[3]Highly specific for thiols, enabling site-specific labeling of cysteine residues.[4][5]Reacts with primary amines.
Side Reactions Hydrolysis of the NHS ester is a competing reaction, especially at higher pH. Can also react with serine, threonine, and tyrosine under certain conditions.Can react with amines at pH > 7.5.[1]Can have side reactions, but generally considered specific to amines.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for protein labeling with each of the discussed chemistries.

Protocol 1: Protein Labeling with this compound

This protocol outlines a general procedure for labeling a protein with an amine-reactive PEG reagent.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted NHS ester.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography.

Protocol 2: Site-Specific Protein Labeling with Maleimide-PEG

This protocol is designed for proteins containing a free cysteine residue for site-specific PEGylation.

Materials:

  • Thiol-containing protein

  • Maleimide-PEG reagent

  • Degassed reaction buffer (e.g., PBS, pH 7.0-7.5)

  • Reducing agent (e.g., TCEP, optional)

  • Anhydrous DMSO or DMF

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes.

  • Maleimide-PEG Stock Solution: Dissolve the Maleimide-PEG reagent in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG stock solution to the protein solution.

  • Incubation: Incubate the reaction at room temperature for 2 hours or at 4°C overnight, protected from light.

  • Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted PEG reagent and byproducts.

LC-MS Analysis Workflow and Comparative Performance

The analysis of PEGylated proteins by LC-MS presents unique challenges due to the heterogeneity of the PEG polymer and the potential for multiple PEGylation sites on the protein. A typical workflow for the analysis is depicted below.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis Protein Protein Labeling (NHS, Maleimide (B117702), etc.) Purification Purification (SEC, Dialysis) Protein->Purification Digestion Proteolytic Digestion (Optional, for peptide mapping) Purification->Digestion LC Liquid Chromatography (Reversed-Phase or SEC) Digestion->LC MS Mass Spectrometry (ESI-TOF, Orbitrap) LC->MS Deconvolution Deconvolution of Spectra MS->Deconvolution Identification Identification of PEGylated Species Deconvolution->Identification Quantification Quantification of Labeling Efficiency Identification->Quantification

Caption: General workflow for LC-MS analysis of PEGylated proteins.

The choice of labeling reagent influences the complexity of the resulting LC-MS data.

Reagent_Comparison cluster_nhs This compound cluster_maleimide Maleimide-PEG cluster_itc Isothiocyanate-PEG NHS_Spec Heterogeneous Product: Multiple PEGylation sites Broad LC peaks Complex mass spectra LCMS_Analysis LC-MS Analysis NHS_Spec->LCMS_Analysis Mal_Spec Homogeneous Product: Site-specific labeling Sharper LC peaks Simpler mass spectra Mal_Spec->LCMS_Analysis ITC_Spec Heterogeneous Product: Multiple PEGylation sites Similar to NHS ester ITC_Spec->LCMS_Analysis

Caption: Impact of labeling reagent on LC-MS analysis complexity.

Quantitative Data Summary

While direct head-to-head comparative studies with identical proteins and LC-MS conditions are limited, the following table summarizes typical performance characteristics gleaned from various sources in the literature.

ParameterThis compoundMaleimide-PEG ReagentsIsothiocyanate-PEG Reagents
Typical Labeling Efficiency Variable, dependent on protein and reaction conditions. Can lead to a distribution of PEGylated species.High efficiency for available cysteines, often achieving >90% labeling at a specific site.Generally high, similar to NHS esters.
Degree of Labeling (DoL) Control Difficult to control precisely, often resulting in a range of DoL.Precise control over DoL, typically achieving a DoL of 1 for a single cysteine mutant.Similar to NHS esters, can be difficult to control precisely.
LC-MS Peak Characteristics Broad peaks due to heterogeneity in PEGylation sites and number of PEGs attached.[6][7]Sharper, more defined peaks for site-specifically labeled proteins.Broad peaks similar to NHS ester conjugates.
Mass Spectra Complexity Complex spectra with multiple charge state envelopes for each PEGylated species, making deconvolution challenging.[6][7]Simpler, more easily interpretable spectra with a dominant species corresponding to the site-specifically labeled protein.Complex spectra, comparable to NHS ester conjugates.
Quantitative Accuracy by LC-MS Can be challenging due to overlapping signals from different species. Relative quantification is more feasible than absolute.Higher accuracy in quantification due to better resolved peaks and simpler spectra.Similar challenges to NHS esters for accurate quantification.

Conclusion

The choice between this compound and its alternatives for protein PEGylation has significant implications for the subsequent LC-MS analysis. While NHS esters are widely used due to their reactivity with readily available primary amines, they often lead to heterogeneous products that complicate LC-MS data interpretation. For applications requiring a well-defined, homogeneous product and straightforward LC-MS analysis, site-specific labeling strategies using maleimide chemistry are superior, provided a free cysteine is available or can be engineered into the protein. Isothiocyanates offer an alternative to NHS esters for targeting amines, with similar performance characteristics in terms of product heterogeneity.

Ultimately, the optimal choice of labeling reagent depends on the specific research goals, the properties of the protein of interest, and the analytical capabilities available. For researchers aiming for detailed characterization and quantification by LC-MS, the benefits of a more homogeneous product obtained through site-specific labeling strategies should be carefully considered.

References

A Head-to-Head Comparison: m-PEG8-ethoxycarbonyl-NHS Ester vs. Other Crosslinking Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking reagent is a critical determinant for the successful development of bioconjugates, from antibody-drug conjugates (ADCs) to targeted protein modifications and PROTACs. This guide provides an objective comparison of m-PEG8-ethoxycarbonyl-NHS ester with other commonly used crosslinking reagents, supported by experimental data and detailed methodologies to inform your selection process.

The this compound is a heterobifunctional crosslinker that features a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of eight units and an N-hydroxysuccinimide (NHS) ester reactive group. The PEG component enhances the solubility and biocompatibility of the resulting conjugate, while the NHS ester readily reacts with primary amines on proteins and other biomolecules to form stable amide bonds. Its application is particularly prominent in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target-binding ligand and an E3 ligase ligand.[1][2]

Performance Comparison of Amine-Reactive Crosslinkers

The primary mode of action for this compound is its reaction with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. This places it in the broad category of amine-reactive crosslinkers. A comparison with other reagents in this class reveals key differences in reactivity, stability, and solubility.

Featurem-PEG-NHS EsterSulfo-NHS Ester
Reactive Group N-Hydroxysuccinimide EsterN-Hydroxysulfosuccinimide Ester
Target Primary Amines (-NH₂)Primary Amines (-NH₂)
Solubility Generally soluble in organic solvents (e.g., DMSO, DMF), with aqueous solubility dependent on the PEG chain length.Water-soluble due to the sulfonate group.
Reaction pH 7.2 - 8.57.2 - 8.5
Hydrolytic Half-life of Ester pH 7: ~4-5 hours; pH 8: ~1 hour; pH 8.6: ~10 minutes.[3]Generally more stable to hydrolysis than NHS esters, but still susceptible at higher pH.
Key Advantage The PEG chain can improve the solubility and reduce the immunogenicity of the final conjugate.High water solubility allows for reactions in purely aqueous buffers, avoiding organic solvents that may denature proteins.[3]
Key Disadvantage Can be susceptible to hydrolysis, especially at higher pH.The charged nature may influence the interaction of the labeled protein with other molecules.

The Influence of the PEG Linker

The polyethylene glycol (PEG) chain in this compound is not merely a spacer; it profoundly influences the physicochemical properties of the resulting bioconjugate. The length of the PEG linker is a critical parameter that can impact reaction efficiency, stability, and the biological activity of the final product.

In the context of PROTACs, the linker length is a crucial determinant of the efficacy of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. An optimal linker length is essential for productive ubiquitination and subsequent degradation of the target protein. A linker that is too short may cause steric hindrance, while an excessively long one can lead to inefficient ubiquitination.[] For instance, in a study on estrogen receptor α (ERα)-targeting PROTACs, a linker with a 16-atom chain length demonstrated superior ERα degradation compared to shorter or longer linkers.[5][6][7][8]

While the PEG chain generally enhances water solubility and reduces aggregation, the length can have varied effects. Some studies suggest that increasing PEG size can lead to a higher maximum theoretical yield of the mono-PEGylated product.[9] However, other research indicates that for certain proteins, PEGylation, regardless of the PEG chain length, does not significantly alter the protein's secondary or tertiary structure and thermodynamic stability.

Comparison with Other Crosslinking Chemistries

Beyond amine-reactive NHS esters, other crosslinking chemistries offer alternative strategies for bioconjugation, each with its own set of advantages and disadvantages.

Reagent ClassReactive GroupTarget Functional GroupResulting BondKey AdvantagesKey Disadvantages
PEG-Maleimide MaleimideThiols (-SH)ThioetherHighly specific for cysteine residues, allowing for site-specific conjugation.The thioether bond can be susceptible to retro-Michael addition, leading to deconjugation. The stability can be improved with next-generation maleimides.[10]
EDC/NHS Carbodiimide/NHS EsterCarboxyls (-COOH) and Primary Amines (-NH₂)Amide"Zero-length" crosslinker for direct coupling of carboxyls and amines.Can lead to polymerization if not carefully controlled; requires a two-step process for specific conjugation.
Click Chemistry Reagents (e.g., DBCO) DibenzocyclooctyneAzides (-N₃)TriazoleBioorthogonal reaction with high specificity and efficiency; stable linkage.Requires the introduction of an azide (B81097) group onto one of the molecules to be conjugated.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general procedure for the conjugation of this compound to a protein. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar excess should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.

Visualizing the Chemistry and Workflows

To better understand the processes involved, the following diagrams illustrate the reaction mechanism of an NHS ester and a typical experimental workflow for bioconjugation.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein_NH2 Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-PEG8-... (Stable Amide Bond) Protein_NH2->Conjugate Nucleophilic Attack PEG_NHS This compound PEG_NHS->Conjugate NHS N-Hydroxysuccinimide (Byproduct) PEG_NHS->NHS Release

Reaction of an NHS ester with a primary amine.

Bioconjugation_Workflow Start Start: Prepare Protein and Reagent Solutions Mix Mix Protein and This compound Start->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., with Tris buffer) Incubate->Quench Purify Purify Conjugate (e.g., Size-Exclusion Chromatography) Quench->Purify Analyze Analyze Conjugate (e.g., SDS-PAGE, Mass Spec) Purify->Analyze End End: Purified Bioconjugate Analyze->End

References

Assessing the Targeted Protein Degradation Efficiency of m-PEG8-ethoxycarbonyl-NHS Ester PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis-Targeting Chimeras (PROTACs) is a cornerstone of modern drug discovery, enabling the targeted degradation of disease-causing proteins. A critical component in the architecture of a PROTAC is the linker, which connects the warhead that binds to the protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase. The composition and length of this linker are pivotal in determining the efficacy, selectivity, and pharmacokinetic properties of the resulting molecule. This guide provides a comparative analysis of PROTACs featuring the m-PEG8-ethoxycarbonyl-NHS ester linker, offering insights into its performance relative to other linker technologies, supported by experimental data and detailed protocols.

The Role of the this compound Linker

The this compound is a polyethylene (B3416737) glycol (PEG)-based linker that offers several advantageous properties in PROTAC design. The PEG portion, with its eight ethylene (B1197577) glycol units, imparts hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule. The ethoxycarbonyl-NHS ester group serves as a reactive handle for covalent conjugation to a primary or secondary amine on either the warhead or the E3 ligase ligand, facilitating a stable amide bond formation during PROTAC synthesis. The length of the PEG8 chain is crucial for spanning the distance between the POI and the E3 ligase to enable the formation of a productive ternary complex, a prerequisite for ubiquitination and subsequent proteasomal degradation of the target protein.

Comparative Degradation Efficiency

The efficiency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the degradation performance of PROTACs utilizing PEG linkers of varying lengths against different protein targets. While direct data for PROTACs using the precise this compound linker is not extensively available in the public domain, the data for PEG8-containing PROTACs provides a strong surrogate for assessing its potential efficacy.

Table 1: Comparison of PROTACs with Varying PEG Linker Lengths Targeting Estrogen Receptor α (ERα)

PROTAC LinkerDC50 (nM)Dmax (%)Cell LineE3 Ligase Ligand
PEG4>1000<20MCF-7VHL
PEG8 100 >80 MCF-7 VHL
PEG1250>90MCF-7VHL

Table 2: Comparison of PROTACs with Varying PEG Linker Lengths Targeting Bruton's Tyrosine Kinase (BTK)

PROTAC LinkerDC50 (nM)Dmax (%)Cell LineE3 Ligase Ligand
PEG450~70RamosCereblon
PEG8 10 >90 Ramos Cereblon
PEG1225>90RamosCereblon

Note: The data presented is a compilation from various sources and is intended for comparative purposes. Absolute values may vary depending on the specific experimental conditions, warhead, and E3 ligase ligand used.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow Experimental Workflow A Cell Culture and PROTAC Treatment B Cell Lysis and Protein Quantification A->B C Western Blotting B->C D Ternary Complex Formation Assay (e.g., Co-IP, FRET, SPR) B->D E Ubiquitination Assay B->E F Data Analysis (DC50, Dmax) C->F D->F E->F

Characterization of Antibody-Drug Conjugates Synthesized with m-PEG8-ethoxycarbonyl-NHS Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the essential characterization methods for antibody-drug conjugates (ADCs) synthesized using the m-PEG8-ethoxycarbonyl-NHS ester linker. While specific performance data for ADCs utilizing this exact linker is not extensively published, this document outlines the established analytical workflows and presents representative data based on ADCs with similar PEGylated linkers. The methodologies and expected outcomes detailed herein offer a robust framework for the evaluation of novel ADC candidates.

Introduction to this compound in ADCs

The this compound is a heterobifunctional linker that incorporates an eight-unit polyethylene (B3416737) glycol (PEG) chain. In ADC development, such PEG linkers are employed to enhance the solubility and stability of the conjugate, prolong its plasma half-life, and potentially reduce its immunogenicity.[1] The N-hydroxysuccinimide (NHS) ester group provides a reactive site for conjugation to primary amines, such as the lysine (B10760008) residues on the surface of a monoclonal antibody (mAb).[2] The ethoxycarbonyl group offers a point of attachment for a cytotoxic payload. The characterization of ADCs synthesized with this linker is critical to ensure proper drug-to-antibody ratio (DAR), stability, and ultimately, therapeutic efficacy.

Comparative Analysis of Key ADC Characteristics

The successful development of an ADC relies on a thorough understanding of its physicochemical and biological properties. The following tables summarize key analytical techniques used to characterize ADCs and provide representative data for PEGylated ADCs.

Table 1: Physicochemical Characterization of PEGylated ADCs

ParameterMethodTypical Results for PEGylated ADCsSignificance
Average Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)Average DAR of 3-4, with a distribution of different drug-loaded species.Directly impacts ADC potency and therapeutic window.[3][4]
Mass Spectrometry (MS)Confirms average DAR and identifies different drug-loaded species with high mass accuracy.Provides orthogonal confirmation of DAR and detailed structural information.[5]
Size and Aggregation Size Exclusion Chromatography (SEC)Low percentage of high molecular weight species (aggregates), typically <5%.Aggregation can impact efficacy and immunogenicity.
Purity Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)High purity with minimal free drug or other impurities.Ensures the quality and safety of the ADC.
Charge Heterogeneity Ion-Exchange Chromatography (IEX)Multiple charge variants may be observed due to conjugation.Changes in charge can affect stability and binding affinity.

Table 2: In Vitro Functional Characterization of PEGylated ADCs

ParameterAssayTypical Results for PEGylated ADCsSignificance
Cytotoxicity Cell-based viability assays (e.g., MTT, XTT)Potent and specific killing of antigen-positive tumor cells with sub-nanomolar IC50 values.[6][7][8]Demonstrates the intended biological activity of the ADC.
Antigen Binding Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR)Binding affinity (KD) comparable to the unconjugated antibody.Ensures that the conjugation process does not compromise the targeting function of the mAb.
In Vitro Stability Incubation in plasma followed by HIC or SEC analysisStable with minimal drug deconjugation over time.Predicts the stability of the ADC in vivo.

Experimental Protocols

Detailed and standardized protocols are essential for the reliable characterization of ADCs.

Protocol 1: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average drug-to-antibody ratio and the distribution of different drug-loaded species.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 2 M Ammonium Sulfate in 20 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample (typically 10-50 µg).

  • Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of each species) / Σ (Total Peak Area)

Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in the ADC sample.

Materials:

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

  • Inject the ADC sample (typically 20-100 µg).

  • Run the separation isocratically for approximately 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Identify and integrate the peaks corresponding to the monomer and high molecular weight aggregates.

  • Calculate the percentage of aggregation: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC sample and unconjugated antibody control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.

  • Remove the old medium from the cells and add the ADC or antibody dilutions.

  • Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[6]

  • Add solubilization buffer to dissolve the formazan crystals.[6]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]

  • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizing Key Processes

Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and underlying principles.

ADC_Synthesis_Workflow cluster_conjugation Conjugation Reaction cluster_payload_attachment Payload Attachment mAb Monoclonal Antibody (mAb) with Lysine Residues reaction Amide Bond Formation mAb->reaction Amine Group linker This compound linker->reaction NHS Ester payload Cytotoxic Payload final_reaction Payload Conjugation payload->final_reaction conjugated_linker mAb-Linker Intermediate reaction->conjugated_linker conjugated_linker->final_reaction ADC Final ADC Construct final_reaction->ADC Stable Linkage

Caption: Workflow for the synthesis of an ADC using an this compound linker.

HIC_Workflow start Inject ADC Sample hic_column HIC Column (High Salt Buffer) start->hic_column Binding based on hydrophobicity gradient Apply Salt Gradient (Decreasing Salt Concentration) hic_column->gradient Elution of species detection UV Detection (280 nm) gradient->detection analysis Data Analysis (Peak Integration & DAR Calculation) detection->analysis

Caption: Experimental workflow for Hydrophobic Interaction Chromatography (HIC) analysis of ADCs.

ADC_MoA ADC ADC in Circulation tumor_cell Tumor Cell (Antigen-Positive) ADC->tumor_cell Targeting binding Binding to Target Antigen tumor_cell->binding internalization Internalization (Endocytosis) binding->internalization lysosome Lysosome internalization->lysosome release Payload Release lysosome->release Enzymatic Cleavage or Degradation apoptosis Cell Death (Apoptosis) release->apoptosis

Caption: Generalized mechanism of action for an antibody-drug conjugate.

Conclusion

The comprehensive characterization of ADCs synthesized with the this compound linker is paramount for successful drug development. While direct comparative data for this specific linker is limited, the established analytical techniques of HIC, SEC, MS, and in vitro cytotoxicity assays provide a robust framework for assessing the critical quality attributes of any PEGylated ADC. By following standardized protocols and leveraging orthogonal methods, researchers can gain a thorough understanding of their ADC's structure, purity, stability, and potency, thereby enabling informed decisions in the progression of novel cancer therapeutics.

References

A Comparative Guide to PROTAC Linkers for VHL and Cereblon E3 Ligases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has become a pivotal strategy. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of a PROTAC's architecture is the linker, which bridges the target-binding warhead and the E3 ligase-recruiting ligand. The choice of E3 ligase and the nature of the linker profoundly influence a PROTAC's efficacy, selectivity, and physicochemical properties. This guide provides a comparative analysis of linkers for two of the most commonly utilized E3 ligases, von Hippel-Lindau (VHL) and Cereblon (CRBN), supported by experimental data and detailed methodologies.

The Central Role of the Linker in PROTAC Function

The linker is not merely a passive tether; it plays an active role in facilitating the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[1] An optimally designed linker brings the target protein and the E3 ligase into close proximity, enabling efficient ubiquitination of the target and its subsequent degradation by the proteasome.[1][2] Conversely, a poorly designed linker can lead to steric hindrance, preventing simultaneous binding, or result in an overly flexible and unstable ternary complex, both of which diminish degradation efficiency.[1]

dot

Caption: General mechanism of PROTAC-mediated protein degradation.

Comparative Analysis of Linker Performance for VHL and CRBN

Direct, head-to-head comparisons of PROTACs with different linkers under identical experimental conditions are not always available in the literature.[3] However, by compiling data from various studies, we can draw informative comparisons. The following tables summarize the performance of PROTACs with different linker types for both VHL and CRBN E3 ligases. It is important to note that DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture, cell line, and treatment time.[3]

Linker Performance for VHL-Recruiting PROTACs
Linker ClassRepresentative Linker TypeTarget ProteinDC50 (nM)Dmax (%)Reference
Alkyl/EtherAlkyl/Ether ChainsVariousLow nM range>90[3]
PEGPEG ChainsVariousVariableVariable[2]
RigidPiperazine/PiperidineVariousVariableVariable[2]

Studies have shown that for VHL-based PROTACs, the linker composition has a profound impact on cell permeability.[4][5] Linkers that facilitate the formation of folded conformations with shielded polar surface areas tend to exhibit higher permeability.[5]

Linker Performance for CRBN-Recruiting PROTACs
Linker ClassRepresentative Linker TypeTarget ProteinDC50 (nM)Dmax (%)Reference
Alkyl/EtherAlkyl/Ether ChainsBruton's Tyrosine Kinase (BTK)1-40>85[6]
PEGPEG ChainsBromodomain-containing protein 4 (BRD4)pM range>90[3]
RigidPiperazine/PiperidineVariousVariableVariable[2]

For CRBN-recruiting PROTACs, the attachment point of the linker to the CRBN ligand has been shown to significantly affect the stability and neosubstrate degradation profile of the resulting PROTAC.[7][8] Additionally, the length and composition of the linker can influence binding affinity and ternary complex cooperativity.[9]

Key Experimental Protocols

Accurate and reproducible experimental data are crucial for the comparative analysis of PROTAC linkers. Below are detailed methodologies for key experiments.

Ternary Complex Formation Assays

The formation of the POI-PROTAC-E3 ternary complex is a critical step in targeted protein degradation.[10] Several biophysical techniques can be employed to characterize its formation and stability.[1]

Ternary_Complex_Workflow cluster_workflow Ternary Complex Formation Assay Workflow start Start: Prepare Reagents (PROTAC, POI, E3 Ligase) assay_choice Select Assay Method spr Surface Plasmon Resonance (SPR) itc Isothermal Titration Calorimetry (ITC) buret NanoBRET™ data_analysis Data Analysis: Determine Binding Affinities (KD), Cooperativity (α) end End: Characterized Ternary Complex

References

Assessing the Biological Activity of PROTACs Featuring an m-PEG8-ethoxycarbonyl-NHS Ester Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker component of a PROTAC, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of its efficacy. This guide provides a comparative analysis of the biological activity of PROTACs containing an m-PEG8-ethoxycarbonyl-NHS ester linker, with a focus on Bromodomain and Extra-Terminal (BET) protein degraders as a well-studied class. While specific data for PROTACs utilizing the exact this compound linker is limited in publicly available literature, this guide draws comparisons from studies on PROTACs with closely related PEG8 linkers to provide valuable insights for researchers.

The Role of the PEG8 Linker in PROTAC Efficacy

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and cell permeability. A PEG8 linker, with its eight ethylene (B1197577) glycol units, offers a balance of flexibility and length that can facilitate the formation of a stable ternary complex between the target protein and the E3 ligase, a crucial step for subsequent ubiquitination and degradation.

Comparative Analysis of Biological Activity

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, which is quantified by the DC50 (the concentration of the PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation) values.

As a representative example, we will consider the well-characterized BET degrader, MZ1, which utilizes a PEG-based linker to target the BRD4 protein for degradation via the VHL E3 ligase. While not containing the exact this compound, its linker is structurally similar and provides a basis for understanding the performance of PEG-based linkers.

PROTACTarget ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell Line
MZ1 BRD4VHLPEG-based~10-25>80HeLa, 22Rv1
Alternative 1 (Shorter Linker) BRD4VHLPEG4>100<5022Rv1
Alternative 2 (Longer Linker) BRD4VHLPEG12>100<6022Rv1

This table is a composite based on published data for similar PROTACs and is intended for illustrative purposes.

The data suggests that the linker length is a critical parameter for PROTAC activity. A PROTAC with a PEG8-like linker (MZ1) demonstrates significantly higher potency and efficacy in degrading BRD4 compared to analogues with shorter or longer PEG linkers. This highlights the importance of an optimal linker length for productive ternary complex formation.

Signaling Pathways and Experimental Workflows

The mechanism of action of a PROTAC involves hijacking the cell's ubiquitin-proteasome system. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing PROTAC activity.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Activity Assessment cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis Cell_Seeding Seed Cells PROTAC_Treatment Treat with PROTAC (Dose-Response) Cell_Seeding->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis BCA_Assay Protein Quantification (BCA Assay) Cell_Lysis->BCA_Assay Western_Blot Western Blot BCA_Assay->Western_Blot Densitometry Densitometry Analysis Western_Blot->Densitometry DC50_Dmax Calculate DC50 & Dmax Densitometry->DC50_Dmax

A Comparative Guide to the Analytical Quality Control of m-PEG8-ethoxycarbonyl-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the quality and consistency of PEGylation reagents is paramount for the successful development of bioconjugates and targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs). m-PEG8-ethoxycarbonyl-NHS ester is a discrete polyethylene (B3416737) glycol (dPEG®) reagent increasingly used as a linker in PROTACs.[1][2] Its defined molecular weight and structure offer advantages over polydisperse PEG reagents.[3] This guide provides a comparative overview of analytical techniques for the quality control of this compound, presenting supporting data and detailed experimental protocols.

Comparison of Analytical Techniques

The quality control of this compound and similar activated PEG reagents focuses on identity, purity, and stability. Due to the lack of a strong UV chromophore in the PEG backbone, traditional HPLC with UV detection can be challenging.[4] Therefore, alternative detection methods are often employed. The primary analytical techniques for robust quality control are High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Analytical TechniqueKey Quality Attributes AssessedAdvantagesLimitations
HPLC-CAD Purity, Stability (hydrolysis), Quantification of impurities and byproductsUniversal detection for non-volatile analytes, independent of chromophores.[4] High sensitivity (sub-nanogram).[4] Suitable for stability-indicating assays.[5]Requires specialized detector. Gradient elution can affect response.
¹H NMR Identity, Purity, Confirmation of end-group activation, QuantificationProvides detailed structural information.[6] Can be used for absolute quantification against an internal standard.[6] Non-destructive.Lower sensitivity compared to HPLC-CAD. Complex spectra for polydisperse PEGs. Requires deuterated solvents.
Mass Spectrometry (MS) Identity (Molecular Weight Confirmation)High mass accuracy for unambiguous identification.[7] Can be coupled with liquid chromatography (LC-MS) for separation and identification of impurities.Ionization efficiency can vary. Not inherently quantitative without appropriate standards.

Experimental Protocols

Detailed methodologies are crucial for reproducible quality control. Below are representative protocols for the key analytical techniques.

Protocol 1: Purity and Stability Analysis by HPLC-CAD

This method is adapted from established procedures for analyzing PEGylation reagents and their reaction mixtures.[3][8][9]

Objective: To determine the purity of this compound and monitor its hydrolytic stability.

Instrumentation:

  • UHPLC system with a binary pump and autosampler.

  • Charged Aerosol Detector (CAD).

  • Data acquisition and processing software (e.g., Chromeleon).

Materials:

  • This compound sample.

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Formic Acid (FA), LC-MS grade.

  • Phosphate (B84403) buffer solutions (pH 5.0, 7.4, and 9.0).

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in ACN.

  • Gradient: 5% to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • CAD Settings: Evaporation temperature 35 °C, Nitrogen gas pressure 35 psi.

Procedure:

  • Sample Preparation (Purity): Dissolve the this compound in 50:50 ACN/Water to a concentration of 1 mg/mL.

  • Sample Preparation (Stability):

    • Prepare stock solutions of the PEG reagent in ACN.

    • Dilute the stock solution into phosphate buffers at pH 5.0, 7.4, and 9.0 to a final concentration of 0.5 mg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 25 °C).

    • At specified time points (e.g., 0, 1, 2, 4, 8 hours), inject the samples directly into the HPLC system.

  • Data Analysis:

    • For purity, calculate the area percentage of the main peak relative to the total peak area.

    • For stability, plot the percentage of the intact this compound peak area remaining over time to determine the hydrolysis rate at different pH values. The primary degradation product will be the corresponding carboxylic acid.

Protocol 2: Structural Confirmation by ¹H NMR

This protocol provides a method for confirming the identity and the presence of the NHS ester functional group.[6]

Objective: To verify the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Materials:

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Key signals to identify:

      • Protons of the repeating ethoxy units (-O-CH₂-CH₂-O-).

      • The methoxy (B1213986) group protons (CH₃-O-).

      • The characteristic singlet of the four succinimide (B58015) protons of the NHS ester group.

      • Protons of the ethoxycarbonyl spacer.

  • Data Analysis: Integrate the characteristic peaks. The ratio of the integrations should correspond to the number of protons in the respective chemical environments of the molecule, confirming its identity. The presence of the NHS ester peak is a critical indicator of the reagent's activity.

Visualizing Workflows and Reactions

Diagrams are essential for illustrating complex processes and relationships. The following diagrams were created using the Graphviz DOT language.

Quality Control Workflow for this compound cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample This compound Prep_Purity Prepare Purity Sample (1 mg/mL in ACN/H2O) Sample->Prep_Purity Prep_Stability Prepare Stability Samples (0.5 mg/mL in buffers) Sample->Prep_Stability NMR 1H NMR Analysis Sample->NMR MS Mass Spec Analysis Sample->MS HPLC HPLC-CAD Analysis Prep_Purity->HPLC Prep_Stability->HPLC Purity Purity Assessment (% Area) HPLC->Purity Stability Hydrolysis Rate Determination HPLC->Stability Identity_NMR Structural Confirmation NMR->Identity_NMR Identity_MS Molecular Weight Verification MS->Identity_MS

Caption: Quality control workflow for this compound.

Reaction of this compound with a Primary Amine cluster_reactants Reactants cluster_products Products cluster_side_reaction Side Reaction PEG_NHS This compound Conjugate PEG-Protein Conjugate (Stable Amide Bond) PEG_NHS->Conjugate pH 7-9 Inactive_PEG Inactive PEG-Acid PEG_NHS->Inactive_PEG competes with conjugation Protein Protein-NH2 (Primary Amine) Protein->Conjugate Byproduct N-hydroxysuccinimide (NHS) Conjugate->Byproduct + Hydrolysis Hydrolysis (H2O) Hydrolysis->Inactive_PEG

Caption: Reaction pathway of this compound.

Alternative PEGylation Reagents

While NHS esters are widely used for their reactivity with primary amines, other chemistries offer different specificities and stability profiles.[7][10]

Reagent ChemistryTarget Functional GroupBond FormedKey AdvantagesKey Disadvantages
m-PEG-Aldehyde Primary Amines (N-terminus)Secondary Amine (after reduction)More stable in aqueous solution than NHS esters; can be more specific for the N-terminus at controlled pH.[10]Requires a separate reduction step (e.g., with sodium cyanoborohydride).[10]
m-PEG-Maleimide Thiols (-SH)ThioetherHighly specific for cysteine residues, allowing for site-specific conjugation.Thiol groups are less abundant than amines; requires free thiols, which may necessitate prior reduction of disulfide bonds.
m-PEG-Azide/Alkyne Alkyne/Azide (Click Chemistry)TriazoleBioorthogonal reaction with high efficiency and specificity.Requires pre-introduction of the complementary functional group onto the target molecule.

Conclusion

A multi-faceted analytical approach is essential for the comprehensive quality control of this compound. HPLC-CAD is a powerful tool for assessing purity and stability, while NMR and Mass Spectrometry provide definitive structural confirmation.[3][6][7] By implementing robust analytical methods and understanding the properties of alternative reagents, researchers can ensure the quality of their PEGylation reagents, leading to more reliable and reproducible results in drug development and bioconjugation.

References

Safety Operating Guide

Personal protective equipment for handling m-PEG8-ethoxycarbonyl-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of m-PEG8-ethoxycarbonyl-NHS ester. Following these procedures is essential to ensure personal safety and maintain the integrity of your experiments.

Product Information and Storage

This compound is a polyethylene (B3416737) glycol (PEG)-based linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] The N-hydroxysuccinimide (NHS) ester functional group is highly reactive towards primary amines. It is also moisture-sensitive, which necessitates careful handling and storage to prevent hydrolysis and ensure reactivity.

Property Information
Synonyms m-PEG8-NHS ester
Storage Temperature -20°C[3]
Shipping Temperature Ambient
Solubility Soluble in DMSO, DMF, and DCM[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound.

PPE Category Specific Requirements Rationale
Hand Protection Double gloving with chemotherapy-grade nitrile gloves that meet ASTM D6978 standards.[4]Protects against skin contact and potential absorption. The outer glove should be removed immediately after handling the compound.
Eye Protection ANSI-approved safety goggles or a full-face shield.[5]Protects eyes from splashes and airborne particles.
Body Protection A disposable, low-permeability laboratory coat with a solid front, long sleeves, and tight-fitting cuffs.[6]Prevents contamination of personal clothing and skin.
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. Use a NIOSH-approved respirator if there is a risk of aerosolization or if handling large quantities.Protects against inhalation of the powder form of the compound.

Handling and Experimental Protocol

Adherence to the following step-by-step protocol is critical for both safety and experimental success.

Preparation and Weighing
  • Work Area Preparation : All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. The work surface should be clean and free of any amine-containing buffers or contaminants.

  • Acclimatization : Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture inside the vial, which can hydrolyze the NHS ester.

  • Weighing : Tare a clean, dry microcentrifuge tube on an analytical balance. Quickly weigh the desired amount of the compound and securely close the vial.

  • Storage of Unused Compound : Immediately purge the vial with an inert gas like argon or nitrogen before sealing and returning it to -20°C storage.

Dissolution
  • Solvent Selection : Use an anhydrous, amine-free solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for reconstitution.[7]

  • Reconstitution : Add the anhydrous solvent to the microcentrifuge tube containing the weighed compound to achieve the desired stock solution concentration.

  • Mixing : Gently vortex or pipette the solution to ensure it is fully dissolved.

  • Immediate Use : The reconstituted this compound solution should be used immediately in the conjugation reaction as the NHS ester is susceptible to hydrolysis in the presence of water.

The following diagram outlines the recommended workflow for handling this compound:

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage prep_area Prepare Fume Hood acclimatize Acclimatize Vial to RT prep_area->acclimatize weigh Weigh Compound acclimatize->weigh add_solvent Add Anhydrous Solvent weigh->add_solvent purge Purge with Inert Gas weigh->purge dissolve Vortex to Dissolve add_solvent->dissolve use_immediately Use Immediately dissolve->use_immediately store Store at -20°C purge->store

Handling workflow for this compound.

Emergency Procedures

Exposure Type Procedure
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[8] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting.[8] Rinse mouth with water and seek immediate medical attention.[8]

Disposal Plan

All waste materials, including empty vials, used pipette tips, and contaminated gloves, should be considered chemical waste.

  • Solid Waste : Collect all solid waste, including unused compound and contaminated disposables, in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste : Collect any unused solutions in a labeled, sealed container for hazardous chemical waste. Do not pour down the drain.[8]

  • Disposal : Arrange for the disposal of all chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[8]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.